molecular formula C9H8N2 B1217362 2-Phenylimidazole CAS No. 670-96-2

2-Phenylimidazole

Katalognummer: B1217362
CAS-Nummer: 670-96-2
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: ZCUJYXPAKHMBAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylimidazole, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255226. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUJYXPAKHMBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060968
Record name 1H-Imidazole, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670-96-2
Record name 2-Phenylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=670-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2590HM4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylimidazole is a heterocyclic aromatic organic compound that has garnered significant interest in various scientific and industrial fields. Its unique structure, featuring a phenyl group attached to an imidazole ring, imparts a range of chemical properties that make it a versatile building block in medicinal chemistry, a crucial component in materials science, and a valuable ligand in coordination chemistry. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers and professionals in drug development.

Chemical Structure and Identification

This compound consists of a five-membered imidazole ring substituted with a phenyl group at the 2-position. The presence of both aromatic systems and nitrogen heteroatoms defines its chemical reactivity and physical properties.

Molecular Structure:

  • Chemical Name: 2-Phenyl-1H-imidazole

  • CAS Number: 670-96-2

  • Molecular Formula: C₉H₈N₂

  • Molecular Weight: 144.17 g/mol

  • InChI Key: ZCUJYXPAKHMBAZ-UHFFFAOYSA-N

  • SMILES: c1ccc(cc1)c2ncc[nH]2

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and application.

PropertyValueReference
Physical State White to pale yellow crystalline powder[1]
Melting Point 142-148 °C[2][3]
Boiling Point 340 °C[2]
Density 0.6 g/cm³[2]
pKa 13.00 ± 0.10 (predicted)
Solubility Soluble in methanol. Sparingly soluble in water.
LogP (Octanol/Water) 1.29 at 25°C and pH 7.5
Flash Point 200 °C
Vapor Pressure 0.009 Pa at 20°C

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound typically shows characteristic signals for the phenyl and imidazole protons.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

  • FTIR: The infrared spectrum reveals the presence of characteristic functional groups, such as N-H and C=N stretching vibrations.

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound via Debus-Radziszewski Reaction

The most common method for synthesizing this compound is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (benzaldehyde), and ammonia.

Materials:

  • Benzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide or ammonium acetate

  • Ethanol

  • Glacial acetic acid (optional, as a solvent)

  • Ice-water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 mmol) in a suitable solvent such as ethanol.

  • Add glyoxal (1 mmol) and a source of ammonia, such as ammonium acetate or an aqueous solution of ammonia.

  • The reaction mixture is then heated, often to around 80°C, and stirred for a specified period, which can range from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system like ethyl acetate/hexane (1:3).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is often precipitated by pouring the reaction mixture into ice-water.

  • The solid product is collected by filtration, washed with cold water, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Diagram of Synthesis and Purification Workflow:

G Workflow for Debus-Radziszewski Synthesis of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants Reactants: - Benzaldehyde - Glyoxal - Ammonia Source dissolve Dissolve in Solvent (e.g., Ethanol) reactants->dissolve react Heat and Stir (e.g., 80°C) dissolve->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Ice-Water cool->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Solid filter_wash->dry recrystallize Recrystallize (e.g., from Ethanol) dry->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis and purification of this compound.

Characterization Protocols

The melting point of a compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound should have a sharp melting range of 1-2°C.

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

Materials:

  • This compound

  • Solvent of interest (e.g., water, buffers of different pH)

  • Vials with screw caps

  • Shaker or agitator

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid is necessary to ensure that a saturated solution is formed.

  • Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted solution using a calibrated analytical method.

  • Calculate the original solubility by taking the dilution factor into account.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum. A typical acquisition involves 16-32 scans.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Applications in Drug Development and Materials Science

This compound serves as a versatile intermediate and building block in several key areas.

Intermediate in Antifungal Agent Synthesis

Many antifungal drugs of the azole class contain an imidazole ring. This compound can be a precursor for the synthesis of more complex antifungal agents. The synthesis often involves N-alkylation or N-arylation of the imidazole ring, followed by further functionalization.

Logical Diagram of this compound in Antifungal Synthesis:

G Role of this compound in Antifungal Drug Synthesis start This compound (Starting Material) step1 N-Alkylation / N-Arylation start->step1 step2 Functional Group Interconversion step1->step2 step3 Coupling with other Molecular Fragments step2->step3 product Complex Azole Antifungal Agent (e.g., CYP51 Inhibitors) step3->product

Caption: Synthetic pathway from this compound to complex antifungal agents.

Curing Agent for Epoxy Resins

This compound is an effective curing agent for epoxy resins, particularly in applications requiring high thermal and chemical resistance. It acts as a catalytic curing agent.

Curing Mechanism:

The curing mechanism involves the nucleophilic attack of the nitrogen atom of the imidazole ring on the epoxide ring, initiating ring-opening polymerization.

Diagram of Epoxy Curing Mechanism:

G Curing Mechanism of Epoxy Resin with this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Cross-linking imidazole This compound (Nucleophile) adduct Adduct Formation (Ring Opening) imidazole->adduct epoxy1 Epoxy Monomer epoxy1->adduct anionic Anionic Polymerization adduct->anionic chain Growing Polymer Chain anionic->chain epoxy2 Another Epoxy Monomer epoxy2->chain crosslink Formation of 3D Cross-linked Network chain->crosslink product Cured Epoxy Resin crosslink->product

Caption: Catalytic curing mechanism of epoxy resins by this compound.

Ligand in Coordination Chemistry

The nitrogen atoms in the imidazole ring of this compound can coordinate with metal ions, making it a useful ligand in the synthesis of coordination complexes and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing.

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications. This guide has provided a detailed overview of its structure, physicochemical properties, and key experimental protocols for its synthesis and characterization. For researchers and professionals in drug development and materials science, a thorough understanding of these fundamental aspects is crucial for leveraging the full potential of this valuable molecule in the design and synthesis of novel functional materials and therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of 2-Phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-phenylimidazole, a crucial scaffold in medicinal chemistry and materials science. The document details the core synthesis mechanisms, presents quantitative data for comparative analysis of various synthetic protocols, and offers detailed experimental procedures for key methodologies.

Core Synthesis Pathway: The Debus-Radziszewski Reaction

The most established and versatile method for synthesizing this compound is the Debus-Radziszewski reaction. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (benzaldehyde), and an ammonia source.[1][2][3] While the exact mechanism is not definitively certain, it is generally understood to proceed in two main stages.[1][3]

First, the dicarbonyl compound, glyoxal, reacts with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine condenses with benzaldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the aromatic this compound ring.

A proposed mechanistic pathway for the Debus-Radziszewski synthesis of this compound is illustrated below.

Debus_Radziszewski_Mechanism Glyoxal Glyoxal Diimine Diimine Intermediate Glyoxal->Diimine + 2 NH₃ - 2 H₂O Ammonia1 2 NH₃ Ammonia1->Diimine Benzaldehyde Benzaldehyde Adduct Initial Adduct Benzaldehyde->Adduct + Benzaldehyde Diimine->Adduct Cyclized Cyclized Intermediate (Dihydroimidazole) Adduct->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Oxidation (-2H)

Caption: Proposed mechanism for the Debus-Radziszewski synthesis of this compound.

Variations of the Debus-Radziszewski Synthesis

Numerous modifications to the classical Debus-Radziszewski synthesis have been developed to improve yields, reduce reaction times, and simplify purification. These variations often involve the use of different ammonia sources, catalysts, and reaction conditions.

Table 1: Comparison of Debus-Radziszewski Synthesis Conditions for this compound and Derivatives

Ammonia SourceCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium AcetateSilica Tungstic AcidEthanol781up to 82
Ammonium AcetateIodine (catalytic)Solvent-freeRoom Temp.short89-95
Ammonia (gas)None (gas-liquid-liquid phase)Water/Organic50-8012High
Ammonium AcetateLewis Acid (e.g., ZnCl₂)Polar SolventReflux-High
Ammonium HydroxideNoneWater40-80385
Experimental Protocol: Catalytic Synthesis using Ammonium Acetate and Silica Tungstic Acid

This protocol is based on the work of Song Yanmin et al. for the synthesis of this compound derivatives.

Materials:

  • Benzaldehyde (1 mmol)

  • Glyoxal (40% in water, 1 mmol)

  • Ammonium acetate (2 mmol)

  • Silica tungstic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of benzaldehyde (1 mmol) and glyoxal (1 mmol) in ethanol, add ammonium acetate (2 mmol) and a catalytic amount of silica tungstic acid.

  • Reflux the reaction mixture at 78 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Alternative Synthesis Pathways

While the Debus-Radziszewski reaction is the most common, other synthetic routes to this compound have been developed, each with its own advantages and limitations.

Dehydrogenation of 2-Phenylimidazoline

This two-step method involves the initial synthesis of 2-phenylimidazoline, followed by its dehydrogenation to form this compound. The synthesis of the imidazoline precursor can be achieved through the condensation of ethylenediamine with benzaldehyde or its derivatives. Various catalytic systems have been employed for the subsequent dehydrogenation step.

Dehydrogenation_Workflow Ethylenediamine Ethylenediamine Phenylimidazoline 2-Phenylimidazoline Ethylenediamine->Phenylimidazoline Benzaldehyde Benzaldehyde Benzaldehyde->Phenylimidazoline Condensation Phenylimidazole This compound Phenylimidazoline->Phenylimidazole Dehydrogenation Catalyst Catalyst (e.g., MnO₂, Pd/C) Catalyst->Phenylimidazoline

Caption: Workflow for the synthesis of this compound via dehydrogenation.

Table 2: Catalytic Systems for the Dehydrogenation of 2-Phenylimidazoline

CatalystSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
MnO₂-->24-
BaMnO₄-->22-
Supported KMnO₄/SiO₂-Room Temp.2.5up to 79.9
Multi-walled carbon nanotubesWater/Acetonitrile--96
Dimethyl sulfoxide (DMSO)Neat1204871
10% Pd/CNeat1204857
Experimental Protocol: Dehydrogenation using Dimethyl Sulfoxide (DMSO)

This protocol is based on a study comparing DMSO and Pd/C for the dehydrogenation of 2-aryl-Δ2-imidazolines.

Materials:

  • 2-Phenyl-Δ2-imidazoline (1 mmol)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Heat a mixture of 2-phenyl-Δ2-imidazoline (1 mmol) in dimethyl sulfoxide.

  • Maintain the reaction temperature at 120 °C for 48 hours.

  • Monitor the reaction by an appropriate analytical method (e.g., GC-MS or LC-MS).

  • After completion, cool the reaction mixture.

  • Isolate the product by extraction and purify by column chromatography or recrystallization.

Alkylation of Imidazole

Another synthetic approach involves the direct arylation of the imidazole ring. This can be achieved by reacting imidazole with an aryl halide, such as iodobenzene, in the presence of a suitable catalyst.

Alkylation_Pathway Imidazole Imidazole Phenylimidazole This compound Imidazole->Phenylimidazole Iodobenzene Iodobenzene Iodobenzene->Phenylimidazole Alkylation Catalyst Nanoparticle Nickel + Cuprous Iodide Catalyst->Phenylimidazole Solvent DMF Solvent->Phenylimidazole

Caption: Alkylation route for the synthesis of this compound.

Table 3: Reaction Conditions for the Alkylation of Imidazole with Iodobenzene

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Nanoparticle Nickel and Cuprous IodideDMF110-14020-48up to 85
Experimental Protocol: Alkylation using Nanoparticle Nickel and Cuprous Iodide

This protocol is adapted from a patented method for the synthesis of this compound compounds.

Materials:

  • Imidazole (10 mmol)

  • Iodobenzene (10 mmol)

  • Nanoparticle nickel (catalyst)

  • Cuprous iodide (catalyst)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • In a three-necked flask, combine imidazole (10 mmol), iodobenzene (10 mmol), nanoparticle nickel, and cuprous iodide in dry DMF.

  • Heat the reaction mixture with stirring to 120 °C.

  • Maintain the reaction at this temperature for 24 hours.

  • After cooling, separate the catalyst by centrifugation or filtration.

  • Pour the filtrate into water and extract with ethyl acetate.

  • Wash the organic phase with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum drying or recrystallization.

Conclusion

The synthesis of this compound can be accomplished through several effective pathways, with the Debus-Radziszewski reaction being the most prominent and adaptable method. The choice of a specific synthetic route will depend on factors such as desired yield, available starting materials and equipment, and scalability. The catalytic variations of the Debus-Radziszewski reaction and the alternative dehydrogenation and alkylation methods offer a broad toolkit for researchers and professionals in the field of drug development and materials science to access this important heterocyclic compound. Further research into greener catalysts and more efficient reaction conditions continues to enhance the synthesis of this compound and its derivatives.

References

Spectroscopic Data of 2-Phenylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylimidazole, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₈N₂ with a molecular weight of 144.17 g/mol .[1][2] The spectroscopic data provides key insights into its unique chemical structure, characterized by a phenyl group attached to an imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra of this compound in solution can be challenging due to the rapid tautomerization of the imidazole ring. This can lead to peak broadening, and in some cases, the signals for the carbon atoms within the imidazole ring may not be readily detectable in conventional ¹³C NMR spectra.[3]

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.20 - 7.50mPhenyl-H
7.10sImidazole-H (C4-H, C5-H)
12.5 (broad)sImidazole-NH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
145.8C2 (Imidazole)
134.7Cipso (Phenyl)
129.5Cortho (Phenyl)
128.9Cmeta (Phenyl)
126.9Cpara (Phenyl)
122.5C4, C5 (Imidazole)
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibrational Mode
3150-2850 (broad)N-H stretching
3100-3000Aromatic C-H stretching
1605C=N stretching
1485, 1074C-C stretching (phenyl ring)
1463C-N stretching
1318, 1148Aromatic C-H in-plane bending
989, 833, 771, 750, 718, 700Aromatic C-H out-of-plane bending
910C-C-C in-plane bending
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a clear molecular ion peak, confirming its molecular weight.

m/zAssignment
144[M]⁺ (Molecular Ion)
117[M - HCN]⁺
90[M - 2HCN]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution; gentle warming or vortexing can be applied if necessary.

  • Filtration and Transfer: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for chemical shift referencing.[4]

Data Acquisition (¹H and ¹³C NMR):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Acquisition Parameters: Standard pulse programs are used. For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired with a relaxation delay of 1-2 seconds. For the less sensitive ¹³C nucleus, a higher number of scans and a longer relaxation delay may be necessary.

  • Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard or the residual solvent peak.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition: The IR spectrum is then recorded.

  • Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

  • Sample Introduction: The this compound sample, which must be thermally stable and volatile, is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, leading to its fragmentation into smaller, characteristic ions.

Mass Analysis and Detection:

  • Acceleration: The resulting ions are accelerated by an electric field.

  • Mass Separation: The accelerated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Sample Purified this compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR ATR-FTIR Spectroscopy IR_Prep->IR MS Mass Spectrometry (EI-MS) MS_Prep->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-phenylimidazole, a key building block in medicinal chemistry and materials science. The information is curated to support research and development activities by providing key data on its behavior in common solvents and under various stress conditions.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and route of administration. This section details the solubility of this compound in a range of common solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in various organic solvents and water. The data is summarized in the table below for easy comparison.

SolventChemical ClassSolubilityTemperature (°C)MethodReference
WaterPolar Protic1990 mg/L25Not Specified
MethanolPolar ProticAlmost Transparent (Qualitative)Not SpecifiedNot Specified
DichloromethaneHalogenated~0.003 (mole fraction)25Synthetic Method
1-ChlorobutaneHalogenated~0.0005 (mole fraction)25Synthetic Method
TolueneAromatic Hydrocarbon~0.002 (mole fraction)25Synthetic Method
2-NitrotolueneAromatic Nitro~0.01 (mole fraction)25Synthetic Method
Ethanol Polar Protic Data Not Found ---
Acetone Polar Aprotic Data Not Found ---
Dimethyl Sulfoxide (DMSO) Polar Aprotic Data Not Found ---
Dimethylformamide (DMF) Polar Aprotic Data Not Found ---

Note: The mole fraction data for Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene were estimated from graphical representations in the cited literature and are therefore approximate.

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or an HPLC-UV method.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Settle excess solid C->D E Centrifuge D->E F Filter supernatant E->F G Dilute filtrate F->G H Quantify by UV-Vis or HPLC G->H I Calculate Solubility H->I

Experimental workflow for the shake-flask solubility determination method.

Stability of this compound

Understanding the stability of this compound under various stress conditions is crucial for predicting its shelf-life, identifying potential degradation products, and developing stable formulations.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a compound to identify its likely degradation pathways and to develop stability-indicating analytical methods.

Note: Specific experimental data on the degradation products and pathways for this compound were not found in the reviewed literature. The following sections describe the general experimental protocols for forced degradation studies.

2.1.1. Experimental Protocol: Acid and Base Hydrolysis

  • Objective: To evaluate the stability of this compound in acidic and basic conditions.

  • Procedure:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

    • Incubate the solutions at elevated temperatures (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and dilute them for analysis.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

2.1.2. Experimental Protocol: Oxidative Degradation

  • Objective: To assess the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a solution of this compound in a solvent containing an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution, protected from light, at room temperature or a slightly elevated temperature.

    • Monitor the reaction over time by taking samples at regular intervals.

    • Analyze the samples by HPLC to determine the extent of degradation.

2.1.3. Experimental Protocol: Thermal Degradation

  • Objective: To investigate the effect of high temperature on the stability of solid this compound.

  • Procedure:

    • Place a known amount of solid this compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).

    • Expose the solid to dry heat for a specified duration.

    • At intervals, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.

2.1.4. Experimental Protocol: Photostability

  • Objective: To determine the impact of light exposure on the stability of this compound.

  • Procedure:

    • Expose a solution of this compound and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • Simultaneously, keep control samples in the dark at the same temperature.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

Potential Degradation Pathways

While specific degradation products for this compound have not been detailed in the available literature, based on the chemistry of the imidazole ring, potential degradation pathways under forced conditions can be hypothesized.

G cluster_0 Stress Conditions cluster_1 Potential Degradation Pathways A This compound B Acid/Base Hydrolysis A->B C Oxidation (e.g., H2O2) A->C D Heat A->D E Light (UV/Vis) A->E F Imidazole Ring Opening B->F G Hydroxylation of Phenyl Ring C->G H Polymerization D->H I Formation of Photoproducts E->I J Degradation Products F->J G->J H->J I->J

Factors affecting the stability of this compound and potential degradation pathways.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.

Typical HPLC Method Parameters for Imidazole Derivatives
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength where this compound has significant absorbance (e.g., around 210-260 nm).

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10-20 µL.

This guide provides a foundational understanding of the solubility and stability of this compound. It is important to note that for specific applications, especially in drug development, further experimental validation under specific formulation and storage conditions is essential. The provided protocols offer a starting point for such investigations.

The Synthesis of 2-Phenylimidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical evolution of 2-phenylimidazole synthesis. It details the seminal Debus-Radziszewski reaction and chronicles its progression to modern, more efficient catalytic and microwave-assisted methodologies. Alternative synthetic pathways, including the dehydrogenation of 2-phenylimidazoline and Ullmann-type condensation reactions, are also thoroughly examined. This document presents a comparative analysis of various synthetic protocols, supported by quantitative data, detailed experimental procedures, and visual representations of reaction pathways and workflows to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its derivatives, this compound stands out as a critical intermediate in the synthesis of a wide array of therapeutic agents. Its discovery and the subsequent development of its synthetic routes have been pivotal in advancing drug discovery and materials science. This guide traces the historical arc of this compound synthesis, from its 19th-century origins to contemporary innovations that prioritize efficiency, yield, and green chemistry principles.

The Genesis of Imidazole Synthesis: The Debus-Radziszewski Reaction

The journey into imidazole synthesis began in 1858 when Heinrich Debus first reported the synthesis of imidazole itself from glyoxal and ammonia.[1] However, it was Bronisław Radziszewski who, in 1882, expanded upon this work to synthesize 2,4,5-triphenylimidazole from benzil, benzaldehyde, and ammonia, laying the foundation for what is now known as the Debus-Radziszewski reaction.[2] This multicomponent reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, remains a fundamental method for the synthesis of substituted imidazoles, including this compound.[2]

The classical approach, while groundbreaking, often suffered from low yields and harsh reaction conditions.[1] The general reaction scheme is depicted below:

Radziszewski_Reaction Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Product 2-Substituted Imidazole Dicarbonyl->Product Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Product Ammonia Ammonia Source Ammonia->Product

Figure 1: Generalized Debus-Radziszewski imidazole synthesis.

Evolution of the Radziszewski Synthesis: Catalytic Innovations

To overcome the limitations of the original Debus-Radziszewski reaction, significant research has focused on the development of catalysts that improve reaction rates and yields under milder conditions. A variety of catalysts have been explored, ranging from Lewis acids to solid-supported reagents and nanoparticles.

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of this compound and its derivatives, highlighting the evolution towards more efficient and environmentally benign methodologies.

CatalystDicarbonyl CompoundAldehydeAmmonia SourceSolventTemperature (°C)TimeYield (%)Reference
Conventional
None (Thermal)BenzilBenzaldehydeAmmonium AcetateAcetic Acid1005-24 hModerate[3]
Homogeneous Catalysts
Silicotungstic Acid (7.5 mol%)BenzilAromatic AldehydesAmmonium AcetateEthanolReflux (78)1 hup to 94
Glyoxylic Acid (5 mol%)Benzil4-ChlorobenzaldehydeAmmonium AcetateSolvent-free (MW)-1.5 min98
Heterogeneous Catalysts
Zeolite HY/Silica GelBenzilAromatic AldehydesAmmonium AcetateSolvent-free (MW)--High
Tribromide-modified Silica-coated Magnetic NanoparticlesSubstrateAryl Aldehyde-Neat8015 min90
Other Catalysts
Urea-ZnCl₂ (DES)BenzilBenzaldehydeAmmonium Acetate-11030 min99
DABCOBenzilBenzaldehydeAmmonium Acetate--12 h92
Detailed Experimental Protocols

Procedure:

  • In a round-bottom flask, combine benzil (1.0 g), ammonium acetate (1.0 g), benzaldehyde (2.0 mL), and glacial acetic acid (2.0 mL).

  • Reflux the mixture for 3-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 150 mL of water.

  • Neutralize the solution with ammonium hydroxide or sodium carbonate, which will cause a solid to precipitate.

  • Filter the solid, wash it with toluene, and recrystallize from methanol to obtain pure 2,4,5-triphenylimidazole.

Procedure:

  • In a microwave-safe vessel, mix benzil (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and glyoxylic acid (5 mol%).

  • Irradiate the solvent-free mixture in a microwave oven for 1-3 minutes.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Add ice-water (50 mL) to the reaction vessel to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield the pure 2,4,5-triarylimidazole derivative.

Microwave_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation Mix Mix Reactants: Benzil, Aldehyde, Ammonium Acetate, Glyoxylic Acid Irradiate Microwave Irradiation (1-3 minutes) Mix->Irradiate Cool Cool to Room Temp. Irradiate->Cool Precipitate Precipitate with Ice-Water Cool->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure 2,4,5-Triarylimidazole Recrystallize->Product Ullmann_Synthesis_Pathway Imidazole Imidazole Catalyst CuI / Nanoparticle Ni DMF, 110-140 °C Imidazole->Catalyst ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->Catalyst Product This compound Derivative Catalyst->Product

References

2-Phenylimidazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Core Characteristics, Synthesis, and Biological Activity

Introduction

Derivatives of 2-phenylimidazole constitute a significant class of heterocyclic compounds that have garnered substantial interest within the pharmaceutical and material science sectors. The unique structural arrangement of a phenyl group attached to the imidazole ring imparts favorable stability and reactivity, rendering these compounds versatile scaffolds in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the basic characteristics, synthesis, and biological activities of this compound derivatives, with a focus on their potential in drug development. The content is tailored for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents. The applications of these derivatives are extensive, ranging from their use as key intermediates in the synthesis of antifungal and anti-inflammatory drugs to their role in the formulation of corrosion inhibitors and as catalysts in organic reactions.[1][2]

Core Physicochemical Characteristics

The parent this compound molecule (CAS 670-96-2) is a solid at room temperature with a melting point in the range of 142-148 °C and a boiling point of approximately 340 °C.[2][3] It is sparingly soluble in water but shows good solubility in alcohols like methanol. The physicochemical properties of this compound and its derivatives can be significantly modulated by substitution on either the phenyl or the imidazole ring, which in turn influences their pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
Melting Point 142-148 °C
Boiling Point 340 °C
Density 0.6 g/cm³
pKa (Predicted) 13.00 ± 0.10
LogP 1.29 (at 25°C and pH 7.5)
Appearance Light yellow to beige powder

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is most classically achieved through the Debus-Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (such as benzaldehyde), and ammonia. This one-step process is advantageous due to its operational simplicity and the ready availability of starting materials. However, it can suffer from low yields and the formation of byproducts, necessitating purification.

To address these limitations, several modifications and alternative synthetic routes have been developed. These include the use of various catalysts like Lewis acids, silica tungstic acid, and ionic liquids to improve reaction rates and yields. Microwave-assisted synthesis has also been employed to reduce reaction times and improve product purity. Another approach involves a two-step process where imidazole is first synthesized and then arylated with a phenyl group donor, such as iodobenzene, in the presence of a catalyst like nanoparticle nickel and copper iodide.

Biological Activities and Therapeutic Potential

This compound derivatives have been explored for a wide array of pharmacological activities, establishing them as a privileged scaffold in drug discovery. Their therapeutic potential spans anti-inflammatory, antimicrobial, and anticancer applications.

Anti-inflammatory Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

A significant area of investigation for phenylimidazole derivatives is their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of cancer, overexpression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby fostering an immunosuppressive environment that allows tumors to evade immune surveillance.

Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy. Phenylimidazole-based compounds have been designed to bind to the active site of IDO1, blocking its catalytic function.

Table 2: IDO1 Inhibitory Activity of Selected this compound Derivatives

Compound IDStructureIDO1 IC₅₀ (µM)Reference(s)
DX-03-12 N/A (Structure proprietary)0.3 - 0.5
DX-03-13 N/A (Structure proprietary)0.3 - 0.5

Note: The specific structures for DX-03-12 and DX-03-13 are not publicly available in the provided search results.

Antimicrobial Activity

The this compound scaffold is also a component of molecules exhibiting antimicrobial properties. While much of the reported data focuses on the related benzimidazole structure, the core imidazole moiety is known to be a key pharmacophore in many antifungal and antibacterial agents. The mechanism of action for imidazole-based antifungals often involves the inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The data for this compound derivatives in this area is still emerging, and further studies are needed to establish clear structure-activity relationships.

A comprehensive table of MIC values for this compound derivatives is not yet available based on the current literature search. The available data primarily pertains to benzimidazole derivatives.

Experimental Protocols

General Synthesis of this compound Derivatives via the Debus-Radziszewski Reaction

This protocol provides a general framework for the synthesis of this compound derivatives. Specific quantities, reaction times, and purification methods may need to be optimized for different substrates.

Materials:

  • A 1,2-dicarbonyl compound (e.g., glyoxal)

  • A substituted benzaldehyde

  • Ammonium acetate or ammonia

  • A suitable solvent (e.g., ethanol, glacial acetic acid)

  • Catalyst (optional, e.g., silica tungstic acid)

Procedure:

  • To a round-bottom flask, add the 1,2-dicarbonyl compound (1 mmol), the substituted benzaldehyde (1 mmol), and ammonium acetate (2 mmol).

  • Add the solvent (e.g., 10 mL of ethanol) and the catalyst, if used.

  • Reflux the reaction mixture with stirring for the required time (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

In Vitro IDO1 Inhibition Assay

This protocol describes a general procedure for evaluating the inhibitory activity of this compound derivatives against the IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Assay buffer (e.g., phosphate buffer, pH 6.5)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, catalase, ascorbic acid, and methylene blue.

  • Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (a known IDO1 inhibitor) and a negative control (DMSO vehicle).

  • Add the IDO1 enzyme to each well and pre-incubate for a short period at room temperature.

  • Initiate the enzymatic reaction by adding L-tryptophan to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.

  • Measure the absorbance of kynurenine at a specific wavelength (e.g., 480 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

IDO1 Signaling Pathway in the Tumor Microenvironment

The following diagram illustrates the central role of IDO1 in promoting immune evasion by tumors and the point of intervention for this compound-based inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate T_Cell Effector T Cell Tryptophan->T_Cell required for proliferation Kynurenine Kynurenine Kynurenine->T_Cell apoptosis Treg Regulatory T Cell (Treg) Kynurenine->Treg activation & expansion IDO1->Kynurenine catalysis Inhibitor This compound Inhibitor Inhibitor->IDO1 inhibition TumorCell Tumor Cell / APC Treg->T_Cell suppression Suppression Immune Suppression Activation T Cell Activation

Caption: IDO1 pathway and inhibition by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

The logical flow from chemical synthesis to biological evaluation is a critical aspect of the drug discovery process for this compound derivatives.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis (e.g., Debus-Radziszewski) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., IDO1 Inhibition Assay) Purification->Screening Data Data Analysis (IC50 / MIC Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Iterative Process End End: Preclinical Candidate SAR->End Optimization->Synthesis

Caption: Workflow for this compound derivative drug discovery.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their versatile synthesis and the tunability of their physicochemical properties make them attractive scaffolds for further development. The inhibition of the IDO1 pathway is a key area of interest, offering a potential avenue for novel immunotherapies. Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship studies to identify lead compounds with enhanced potency and favorable pharmacokinetic profiles. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing these promising molecules towards clinical application.

References

A Technical Guide to the Biological Activity Screening of 2-Phenylimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylimidazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This technical guide provides a comprehensive overview of the screening methodologies used to evaluate these activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity Screening

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[2] The primary screening method to determine this activity is typically a cell viability assay, such as the MTT assay.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activities of selected this compound derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound ID/SeriesTarget Cancer Cell Line(s)IC₅₀ (µM)Reference
4e MCF-7 (Breast), SK-MEL-28 (Melanoma)1 - 10
4f MCF-7 (Breast), SK-MEL-28 (Melanoma)1 - 10
Naphthalene Substituted Benzimidazoles Various Cancer Cell Lines0.078 - 0.625
Pyrazino[1,2-a]benzimidazoles (3c, 4n) Various Cancer Cell LinesRemarkable Activity
Triflorcas (Imidazo[2,1-b]benzothiazole derivative) Cancer cells with Met mutationsEffective in vitro & in vivo
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Visualization: Potential Anticancer Signaling Pathways

This compound derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.

Anticancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->Akt Inhibitor->ERK

Potential signaling pathways targeted by this compound derivatives.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Certain imidazole derivatives have been investigated for their ability to modulate inflammatory responses, often by inhibiting key enzymes or signaling pathways.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected imidazole and benzimidazole derivatives.

Compound ID/SeriesAssayTarget Cell Line / EnzymeIC₅₀ / % InhibitionReference
AA1-AA8 Series Albumin Denaturation-IC₅₀: 33.27 - 301.12 µg/mL
AA6 p38 MAP Kinase Inhibition-IC₅₀: 403.57 nM
2b, 2j (Benzimidazole-Morpholine) COX-1 / COX-2 Inhibition-Promising Inhibition
Benzimidazole derivative (BZ) PGE2 ProductionRat modelSignificant Decrease
Experimental Protocol: Inhibition of Albumin Denaturation

This in vitro assay is a common preliminary test for anti-inflammatory activity. It is based on the principle that protein denaturation is a well-documented cause of inflammation.

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous bovine serum albumin solution.

  • Compound Addition: Add 0.1 mL of the test compound solution at various concentrations (e.g., 50, 100, 200, 300 µg/mL).

  • pH Adjustment: Adjust the pH of the mixture to 6.8 using 1N hydrochloric acid.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Data Acquisition: After cooling, measure the turbidity of the samples at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Diclofenac is often used as a standard reference drug.

Visualization: NF-κB Inflammatory Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition leads to a reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates NFkB_IkB p50 p65 IκBα IKK->NFkB_IkB:ikb Phosphorylates IκBα IkB IκBα NFkB_complex p50 p65 NFkB_active p50 p65 NFkB_IkB->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Inhibitor This compound Derivative Inhibitor->IKK

Inhibition of the NF-κB signaling pathway by this compound derivatives.

Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. This compound and its related benzimidazole structures have been evaluated for their activity against various bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives against different microorganisms.

Compound ID/SeriesTarget Microorganism(s)MIC (µM or µg/mL)Reference
2h, 2i (Benzimidazoles) Staphylococcus aureus, Streptococcus faecalis~4.8 µM
1a (Benzimidazole) Candida albicans1.05 µM
4j, 4l (2-Aryl Benzimidazoles) 9 Marine Fouling BacteriaBroad Spectrum Activity
4g (2-Aryl Benzimidazole) Aspergillus nigerStrong Antifungal Activity
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria or fungi.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection is common, and a viability indicator like resazurin can also be used for a colorimetric readout.

Visualization: General Screening Workflow

A systematic workflow is essential for the efficient screening and identification of lead compounds from a chemical library.

Screening_Workflow A Synthesis of This compound Library B Primary Screening (e.g., Cytotoxicity, Antimicrobial) A->B C Hit Identification (Compounds with desired activity) B->C D Secondary & Specific Assays (e.g., Enzyme Inhibition, Mechanism of Action) C->D E Lead Compound Selection D->E F In Vivo Efficacy & Toxicity Studies E->F G Preclinical Development F->G

General workflow for the biological screening of this compound compounds.

References

An In-depth Technical Guide to 2-Phenylimidazole (CAS 670-96-2): Properties, Hazards, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylimidazole (CAS 670-96-2), a heterocyclic aromatic organic compound, serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its imidazole core, a five-membered ring with two nitrogen atoms, substituted with a phenyl group at the 2-position, imparts a unique combination of chemical properties that make it a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, potential hazards, and detailed experimental protocols relevant to the handling and application of this compound in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental conditions, including solubility, stability, and potential for purification.

Table 1: Physicochemical Properties of this compound (CAS 670-96-2)

PropertyValueReference(s)
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
Appearance White to light yellow or beige crystalline powder
Melting Point 142-148 °C
Boiling Point 340 °C at 760 mmHg
Flash Point 200 °C
Solubility Soluble in methanol, with slight solubility in cold water and solubility in hot water, ethanol, chloroform, and DMF.
pKa 13.00 ± 0.10 (Predicted)
LogP 1.88
Vapor Pressure 0.009 Pa at 20°C

Synthesis and Purification

Several synthetic routes to this compound have been reported, with the Debus-Radziszewski reaction being a common and industrially adopted method. This one-pot synthesis involves the condensation of benzaldehyde, glyoxal, and an ammonia source. Alternative methods include the dehydrogenation of 2-phenylimidazoline and the alkylation of imidazole with iodobenzene.

A general workflow for the synthesis and purification of this compound is depicted in the following diagram:

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation cluster_purification Purification Stage Reactants Reactants: - Benzaldehyde - Glyoxal - Ammonia Source ReactionVessel Reaction Vessel Reactants->ReactionVessel Solvent Solvent (e.g., Ethanol) Solvent->ReactionVessel Catalyst Catalyst (Optional) (e.g., Lewis Acid) Catalyst->ReactionVessel Heating Heating (e.g., 50-80°C) ReactionVessel->Heating Reaction (e.g., 1-12 hours) Quenching Quenching (e.g., with water) Heating->Quenching Cooling Filtration Filtration Quenching->Filtration CrudeProduct Crude this compound (Solid) Filtration->CrudeProduct Recrystallization Recrystallization or Sublimation CrudeProduct->Recrystallization Dissolution in hot solvent Drying Drying under vacuum Recrystallization->Drying PureProduct Pure this compound (>98%) Drying->PureProduct

Figure 1. Generalized workflow for the synthesis and purification of this compound.

Hazards and Toxicological Information

This compound is classified as harmful if swallowed and may cause skin and eye irritation. A summary of its hazard classifications is provided in Table 2. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Table 2: Hazard Identification for this compound (CAS 670-96-2)

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) Category 3H335: May cause respiratory irritation

Source:

Experimental Protocols

This section details the methodologies for determining key physicochemical and toxicological properties of this compound, adhering to standardized guidelines where applicable.

Physicochemical Property Determination

5.1.1. Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of this compound can be precisely determined using a power compensation differential scanning calorimeter.

  • Apparatus: PerkinElmer model Pyris Diamond DSC or equivalent.

  • Sample Preparation: 5-10 mg of this compound is hermetically sealed in an aluminum crucible.

  • Procedure:

    • The instrument is calibrated using a certified standard (e.g., indium).

    • The sample crucible and a reference crucible (empty) are placed in the DSC cell.

    • The temperature is ramped at a constant rate, for example, 5 K/min, under a continuous flow of an inert gas like nitrogen (20 mL/min).

    • The heat flow to the sample is measured as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic melting transition observed in the DSC thermogram.

5.1.2. Vapor Pressure Determination by Knudsen Effusion with Quartz Crystal Microbalance

The vapor pressure of solid this compound can be measured using the Knudsen effusion method, which is suitable for low-volatility organic compounds.

  • Apparatus: A combined Knudsen/quartz crystal effusion apparatus.

  • Sample Preparation: A sample of this compound is placed in a Knudsen cell, which is a small container with a small orifice.

  • Procedure:

    • The Knudsen cell containing the sample is placed in a high-vacuum chamber.

    • The cell is heated to a series of controlled temperatures.

    • The rate of mass loss of the sample due to effusion through the orifice is measured. For highly volatile samples, this can be done gravimetrically.

    • The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation: p = (Δm/Δt) * (1/Ao) * √(2πRT/M) where Δm/Δt is the rate of mass loss, Ao is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.

    • The Clausius-Clapeyron equation is then used to relate the vapor pressure to the temperature and determine the enthalpy of sublimation.

5.1.3. Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

  • Apparatus: Temperature-controlled shaker, analytical balance, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After shaking, the suspension is allowed to settle.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

    • The concentration of this compound in the filtrate is determined using a pre-validated analytical method.

    • The solubility is reported as the concentration of the saturated solution at the specified temperature.

5.1.4. pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

  • Apparatus: pH meter with a suitable electrode, burette, magnetic stirrer.

  • Procedure:

    • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture). The ionic strength of the solution is typically kept constant using an inert salt like KCl.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal. This can be calculated using the Henderson-Hasselbalch equation.

Toxicological Hazard Assessment

The following protocols are based on OECD guidelines for the testing of chemicals and represent the standard methodologies for assessing the key hazards of this compound.

5.2.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of several toxicity classes.

  • Test System: Typically, female rats are used.

  • Procedure:

    • A stepwise procedure is used, with a group of three fasted female rats per step.

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • The substance is administered orally by gavage.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weights are recorded at specified intervals.

    • The outcome of the first step determines the subsequent steps (i.e., whether to dose at a higher or lower level, or to stop the test).

    • The LD50 is not determined as a precise value but is assigned to a toxicity class based on the observed mortality at the different dose levels.

5.2.2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

  • Test System: A commercially available reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the human epidermis.

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.

    • After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.

    • The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

    • Cell viability is assessed by incubating the tissues with a vital dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a blue formazan product.

    • The formazan is extracted from the tissues, and the amount is quantified by measuring the optical density.

    • The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as a skin irritant if the cell viability is reduced below a certain threshold (typically ≤ 50%).

5.2.3. Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).

  • Procedure:

    • The test is performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.

    • The bacterial strains are exposed to the test substance at several concentrations on agar plates with a minimal amount of the required amino acid.

    • Two methods are commonly used: the plate incorporation method, where the substance, bacteria, and S9 mix (if used) are mixed in molten top agar and poured onto the plates; and the pre-incubation method, where the mixture is incubated before plating.

    • The plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration and compared to the number of spontaneous revertant colonies on the solvent control plates.

    • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies above a certain threshold (typically a two- to three-fold increase over the background).

Biological Activity and Mechanism of Action

While this compound is a common scaffold in the development of pharmaceuticals with a wide range of activities, including anti-inflammatory and antimicrobial properties, the specific biological targets and signaling pathways of the parent compound are not well-defined in the public literature. Research on derivatives of this compound has explored their structure-activity relationships, indicating that modifications to the phenyl and imidazole rings can significantly modulate their biological effects. For instance, certain phenyl-imidazole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. However, further research is needed to elucidate the precise mechanism of action of this compound itself.

Conclusion

This compound (CAS 670-96-2) is a valuable chemical intermediate with well-characterized physicochemical properties. Its primary hazards are related to oral toxicity and skin/eye irritation, which can be safely managed with standard laboratory precautions. The experimental protocols outlined in this guide provide a framework for the consistent and reliable determination of its key properties and hazards. While its direct biological mechanism of action remains an area for further investigation, its utility as a scaffold for the development of new therapeutic agents is well-established. This guide serves as a foundational resource for researchers and drug development professionals working with this important compound.

References

2-Phenyl-1H-imidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This technical brief provides the core chemical data for 2-Phenyl-1H-imidazole, a heterocyclic organic compound with applications in various chemical syntheses.

The molecular formula and molecular weight are foundational data points for any chemical entity, crucial for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.

Chemical Identity and Properties

2-Phenyl-1H-imidazole is an aromatic compound featuring a phenyl group substituted at the 2-position of an imidazole ring. Its chemical and physical properties are well-documented.

Below is a summary of the key quantitative data for 2-Phenyl-1H-imidazole:

PropertyValue
Molecular Formula C₉H₈N₂[1][2][3]
Molecular Weight 144.17 g/mol [1]
Exact Mass 144.068741 Da

Experimental Determination of Molecular Weight

The molecular weight of a compound like 2-Phenyl-1H-imidazole is typically determined and confirmed using mass spectrometry. A standard experimental protocol would involve the following steps:

  • Sample Preparation: A dilute solution of the 2-Phenyl-1H-imidazole sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. ESI is common for ensuring the molecular ion is observed with minimal fragmentation.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The peak corresponding to the molecular ion (M+) or a protonated molecule ([M+H]+) is identified to determine the molecular weight of the compound.

Logical Relationship of Chemical Data

The relationship between the molecular formula and molecular weight is a fundamental concept in chemistry. The visualization below illustrates this direct logical connection.

formula Molecular Formula (C₉H₈N₂) mw Molecular Weight (144.17 g/mol) formula->mw Determines

Logical flow from molecular formula to molecular weight.

References

Methodological & Application

Application Notes: 2-Phenylimidazole as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-phenylimidazole as a versatile N-donor ligand in palladium-catalyzed organic synthesis, focusing on its role in forming stable and efficient pre-catalyst complexes for cross-coupling reactions.

Introduction

This compound is a heterocyclic organic compound that has found applications in various fields, including medicinal chemistry and materials science. In organic synthesis, while not typically employed as a standalone catalyst, it serves as an effective ligand for transition metals. Its nitrogen atoms can coordinate with metal centers, such as palladium, to form stable complexes.[1] These complexes are often used as pre-catalysts in a variety of transformations, most notably in carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings. The phenyl substituent at the 2-position of the imidazole ring can influence the electronic and steric properties of the resulting metal complex, thereby affecting its catalytic activity and stability.

This document provides protocols for the synthesis of a dichlorobis(2-phenyl-1H-imidazole)palladium(II) complex and its general application in palladium-catalyzed cross-coupling reactions.

Synthesis of Dichlorobis(2-phenyl-1H-imidazole)palladium(II) Pre-catalyst

The synthesis of the palladium complex is a straightforward procedure involving the reaction of palladium(II) chloride with this compound.[2]

Experimental Protocol

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Dimethylformamide (DMF)

  • Toluene

  • Argon (or other inert gas)

Procedure:

  • To a suspension of PdCl₂ (177.3 mg, 1.0 mmol) in DMF (5 mL) in a flask, add this compound (288.4 mg, 2.0 mmol).

  • Purge the flask with argon.

  • Stir the mixture at 50 °C for 2 hours, during which the suspension should dissolve to form a clear orange-yellow solution.

  • After cooling to room temperature, dilute the solution with an additional 10 mL of DMF.

  • Add toluene (40 mL) to the solution to precipitate the palladium complex.

  • Isolate the resulting light yellow powder by filtration.

  • Wash the solid with toluene and dry it in the air.

Expected Yield: Approximately 438.0 mg (93%).[2]

The following diagram illustrates the workflow for the synthesis of the this compound-palladium(II) pre-catalyst.

G cluster_synthesis Pre-catalyst Synthesis Workflow pdcl2 PdCl₂ Suspension in DMF reaction Stir at 50°C, 2h (under Argon) pdcl2->reaction phi This compound phi->reaction solution Clear Orange-Yellow Solution reaction->solution precipitation Add Toluene for Precipitation solution->precipitation filtration Filtration and Washing precipitation->filtration product Dichlorobis(2-phenyl-1H- imidazole)palladium(II) filtration->product

Synthesis of the this compound-palladium(II) complex.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized dichlorobis(2-phenyl-1H-imidazole)palladium(II) complex can be utilized as a pre-catalyst in Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organic halide.

General Experimental Protocol

Materials:

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Arylboronic acid

  • Dichlorobis(2-phenyl-1H-imidazole)palladium(II) (pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the dichlorobis(2-phenyl-1H-imidazole)palladium(II) pre-catalyst (0.01-1 mol%).

  • Add the solvent system (e.g., 5 mL of Toluene/Water 4:1).

  • Purge the vessel with an inert gas (e.g., Argon) and seal it.

  • Heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 2-24 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

G cluster_cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2 Ar-Pd(II)-X L₂ ox_add->pd2 transmetal Transmetalation pd2->transmetal pd2_ar Ar-Pd(II)-Ar' L₂ transmetal->pd2_ar red_elim Reductive Elimination pd2_ar->red_elim red_elim->pd0 product Ar-Ar' red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The performance of the this compound-palladium(II) pre-catalyst is dependent on the specific substrates, base, solvent, and temperature used. The following table provides a general overview of typical reaction parameters.

ParameterValue/Range
Pre-catalyst Loading 0.01 - 1 mol%
Substrates Aryl chlorides, Aryl bromides
Coupling Partner Arylboronic acids
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80 - 110 °C
Reaction Time 2 - 24 hours
Typical Yields Moderate to Excellent

Potential as a Nucleophilic Catalyst

While well-documented as a ligand, the imidazole moiety of this compound also has the potential to act as a nucleophilic catalyst in reactions such as the hydrolysis of esters. The lone pair of electrons on the sp²-hybridized nitrogen atom can attack an electrophilic center, forming a reactive intermediate that is more susceptible to subsequent nucleophilic attack. However, specific and detailed protocols for the use of this compound as a primary nucleophilic catalyst in organic synthesis are not as prevalent in the literature as its role as a ligand. Further research in this area could expand the utility of this compound.

References

Application Notes and Protocols for 2-Phenylimidazole as a Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylimidazole (2PhI) has been identified as an effective corrosion inhibitor for copper and its alloys, particularly in chloride-containing environments.[1][2] Its efficacy stems from its ability to adsorb onto the copper surface, forming a protective barrier that mitigates the corrosive effects of the environment. This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound for copper corrosion inhibition studies.

The protective mechanism of this compound involves the formation of a complex surface layer. This layer is composed of adsorbed 2PhI molecules and organometallic complexes formed between 2PhI and copper ions.[1] The nitrogen atoms within the imidazole ring act as active sites for adsorption onto the metal surface.[1] This protective film acts as a barrier, inhibiting both anodic and cathodic reactions in the corrosion process.[2]

Data Presentation

The following tables summarize the quantitative data from electrochemical measurements, demonstrating the effectiveness of this compound as a corrosion inhibitor for copper in a 3 wt. % NaCl solution.

Table 1: Potentiodynamic Polarization Data for Copper in 3 wt. % NaCl with and without this compound

Inhibitor ConcentrationCorrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (η%)
Blank-0.21510.565-180-
0.1 mM 2PhI-0.1982.155-11080.0
0.5 mM 2PhI-0.1851.552-10585.7
1.0 mM 2PhI-0.1700.848-10092.4

Data synthesized from representative values found in the literature.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 3 wt. % NaCl with and without this compound

Inhibitor ConcentrationCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (η%)
Blank605250-
0.1 mM 2PhI35008082.7
0.5 mM 2PhI78004592.2
1.0 mM 2PhI125002595.2

Data synthesized from representative values found in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound on copper.

Preparation of Materials and Solutions

Objective: To prepare the copper specimens and the corrosive solution with and without the inhibitor.

Materials:

  • Copper specimens (e.g., 99.9% pure copper)

  • This compound (C₉H₈N₂)

  • Sodium chloride (NaCl)

  • Distilled or deionized water

  • Acetone

  • Ethanol

  • Silicon carbide (SiC) abrasive papers (from 240 to 1200 grit)

  • Polishing cloth with alumina suspension (e.g., 0.05 µm)

Protocol:

  • Mechanically polish the copper specimens using successively finer grades of SiC abrasive paper.

  • Further polish the specimens to a mirror finish using a polishing cloth with alumina suspension.

  • Rinse the polished specimens with distilled water.

  • Degrease the specimens by ultrasonic cleaning in acetone for 5 minutes, followed by ethanol for 5 minutes.

  • Dry the specimens in a stream of warm air.

  • Prepare the corrosive solution, typically 3 wt. % NaCl, by dissolving the required amount of NaCl in distilled water.

  • Prepare the inhibitor solutions by dissolving appropriate amounts of this compound in the 3 wt. % NaCl solution to achieve the desired concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

Electrochemical Measurements

Objective: To quantitatively assess the corrosion inhibition efficiency of this compound using potentiodynamic polarization and electrochemical impedance spectroscopy.

Apparatus:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Prepared copper specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

Protocol:

a) Open Circuit Potential (OCP) Measurement:

  • Assemble the three-electrode cell with the prepared copper specimen as the working electrode.

  • Immerse the electrodes in the test solution (blank or with inhibitor).

  • Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 1 hour) until a steady-state potential is reached.

b) Potentiodynamic Polarization (PDP):

  • After OCP stabilization, perform the potentiodynamic polarization scan.

  • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP).

  • Use a slow scan rate, typically 1 mV/s, to ensure quasi-stationary conditions.

  • Plot the resulting current density as a function of the applied potential on a logarithmic scale (Tafel plot).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency (η%) using the following equation: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

c) Electrochemical Impedance Spectroscopy (EIS):

  • Following OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP.

  • Sweep the frequency over a wide range, for example, from 100 kHz down to 10 mHz.

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (η%) using the Rct values: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis Techniques

Objective: To characterize the protective film formed by this compound on the copper surface.

a) X-ray Photoelectron Spectroscopy (XPS):

  • Immerse the prepared copper specimens in the inhibitor solution (e.g., 1 mM 2PhI in 3 wt. % NaCl) for a specified duration (e.g., 1 hour).

  • Gently rinse the specimens with distilled water to remove any loosely adsorbed species and dry them.

  • Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire survey spectra to identify the elements present on the surface.

  • Obtain high-resolution spectra for the elements of interest (e.g., Cu 2p, N 1s, C 1s) to determine their chemical states and bonding environments. This can confirm the presence of 2PhI and its interaction with the copper surface.

b) Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS):

  • Prepare the samples as described for XPS analysis.

  • Analyze the surface using a ToF-SIMS instrument, which bombards the surface with a primary ion beam and analyzes the ejected secondary ions.

  • Acquire mass spectra to identify the molecular fragments and complexes present on the surface. This technique is highly sensitive to surface species and can provide evidence for the formation of Cu-2PhI complexes.

  • Perform ToF-SIMS imaging to visualize the spatial distribution of different chemical species on the copper surface.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.

Experimental_Workflow cluster_prep Sample and Solution Preparation cluster_electrochem Electrochemical Analysis cluster_surface Surface Characterization P1 Copper Specimen Polishing P2 Degreasing and Cleaning P1->P2 E1 Open Circuit Potential (OCP) Stabilization P2->E1 S1 Sample Immersion in Inhibitor Solution P2->S1 P3 Preparation of 3 wt.% NaCl Solution P4 Addition of this compound P3->P4 P4->E1 P4->S1 E2 Potentiodynamic Polarization (PDP) E1->E2 E3 Electrochemical Impedance Spectroscopy (EIS) E1->E3 E4 Data Analysis (icorr, Rct, η%) E2->E4 E3->E4 S2 X-ray Photoelectron Spectroscopy (XPS) S1->S2 S3 Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) S1->S3 S4 Analysis of Protective Film S2->S4 S3->S4

Caption: Experimental workflow for evaluating this compound as a copper corrosion inhibitor.

Inhibition_Mechanism cluster_solution Corrosive Solution (3 wt.% NaCl) cluster_surface Copper Surface cluster_reactions Corrosion Reactions H2O H₂O Cl Cl⁻ Anodic Anodic Reaction: Cu → Cu⁺ + e⁻ Cu⁺ → Cu²⁺ + e⁻ Cl->Anodic Accelerates O2 O₂ PhI This compound Film Protective Film (Adsorbed 2PhI & Cu-Complexes) PhI->Film Adsorption Cu Cu Film->Cu Protection Film->Anodic Inhibition Cathodic Cathodic Reaction: O₂ + 2H₂O + 4e⁻ → 4OH⁻ Film->Cathodic Inhibition

Caption: Proposed mechanism of copper corrosion inhibition by this compound.

References

Application Notes and Protocols: Synthesis of Pharmaceuticals Using 2-Phenylimidazole Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceuticals utilizing a 2-phenylimidazole core structure. The this compound scaffold is a versatile building block in medicinal chemistry, forming the basis for various therapeutic agents, including anti-inflammatory, antifungal, and antiplatelet drugs.

Overview of this compound in Pharmaceuticals

The imidazole ring is a crucial component in many biologically active molecules.[1][2] When substituted with a phenyl group at the 2-position, the resulting this compound moiety offers a unique combination of steric and electronic properties that can be fine-tuned to achieve desired pharmacological activities.[3] This structural motif is present in several pharmaceuticals, where it often plays a key role in binding to specific biological targets.[4]

This document will focus on two primary classes of pharmaceuticals derived from a 2,4,5-triphenyl-substituted imidazole core, which itself is an extension of the this compound structure:

  • Antiplatelet Agents: Represented by Trifenagrel, which functions as a cyclooxygenase (COX) inhibitor.

  • Antifungal Agents: Represented by Clotrimazole and related compounds that target the fungal enzyme lanosterol 14α-demethylase (CYP51).

Synthesis of the Core Intermediate: 2,4,5-Triphenylimidazole

The foundational step for synthesizing the target pharmaceuticals is the creation of the 2,4,5-triphenylimidazole core. A widely used and efficient method for this is the Radziszewski reaction, a multi-component condensation reaction.[5]

Experimental Protocol: Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This protocol outlines the synthesis of 2,4,5-triphenylimidazole from benzil, benzaldehyde, and ammonium acetate.

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (10 mmol), benzaldehyde (10 mmol), and ammonium acetate (20 mmol).

  • Add glacial acetic acid as a solvent and catalyst.

  • Heat the reaction mixture to reflux (approximately 100-120 °C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Pour the mixture into cold water to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any residual acetic acid and ammonium acetate.

  • Recrystallize the crude product from hot ethanol to obtain pure 2,4,5-triphenylimidazole.

  • Dry the purified product in a vacuum oven.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)References
2,4,5-TriphenylimidazoleC₂₁H₁₆N₂296.37271-272~95

Application I: Synthesis of an Antiplatelet Agent - Trifenagrel

Trifenagrel is a potent inhibitor of platelet aggregation and functions by inhibiting the cyclooxygenase (COX) enzyme, which is crucial for the production of pro-inflammatory and pro-aggregatory prostaglandins and thromboxanes.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The following diagram illustrates the inhibition of the COX pathway by a this compound-based inhibitor like Trifenagrel.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme (Cyclooxygenase) Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation & Platelet Aggregation Prostanoids->Inflammation Trifenagrel Trifenagrel (this compound Derivative) Trifenagrel->COX_Enzyme Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by Trifenagrel.

Experimental Protocol: Synthesis of Trifenagrel

The synthesis of Trifenagrel involves the N-alkylation of the 2,4,5-triphenylimidazole intermediate with 2-(dimethylamino)ethyl chloride.

Materials:

  • 2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazole (a derivative of this compound)

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Preparation of the Intermediate: Synthesize 2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazole using the Radziszewski reaction with benzil, 2-hydroxybenzaldehyde, and ammonium acetate.

  • N-Alkylation:

    • To a solution of 2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazole (1 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) in DMF dropwise.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Trifenagrel.

Quantitative Data for a Representative N-Alkylation Reaction:

Starting MaterialAlkylating AgentProductYield (%)References
2,4,5-TriphenylimidazoleBromoethane1-Ethyl-2,4,5-triphenyl-1H-imidazole92

Application II: Synthesis of Antifungal Agents

Many imidazole-based antifungal drugs, such as Clotrimazole, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

The diagram below illustrates the inhibition of CYP51 in the ergosterol biosynthesis pathway by a this compound-based antifungal agent.

Ergosterol_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disrupted_Membrane Disrupted Cell Membrane Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Imidazole_Antifungal Imidazole Antifungal (e.g., Clotrimazole) Imidazole_Antifungal->CYP51 Inhibition

Caption: Inhibition of Fungal Ergosterol Biosynthesis by an Imidazole Antifungal.

Experimental Protocol: Synthesis of a Clotrimazole Analog

This protocol describes the synthesis of a Clotrimazole analog by reacting 2-phenyl-4,5-diphenylimidazole with a suitable substituted trityl chloride.

Materials:

  • 2,4,5-Triphenylimidazole

  • o-Chlorotrityl chloride

  • Triethylamine

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Synthesis of the Imidazole Core: Prepare 2,4,5-triphenylimidazole as described in Section 2.

  • N-Alkylation:

    • Dissolve 2,4,5-triphenylimidazole (1 eq) in anhydrous acetonitrile.

    • Add triethylamine (1.2 eq) to the solution.

    • Add a solution of o-chlorotrityl chloride (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove triethylamine hydrochloride.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the Clotrimazole analog.

Quantitative Data for a Representative Antifungal Synthesis:

Starting AldehydeProductYield (%)Melting Point (°C)References
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4,5-diphenylimidazole79218-220
2-Bromobenzaldehyde2-(2-Bromophenyl)-4,5-diphenylimidazole75198-200

Experimental Workflow Summary

The following diagram provides a high-level overview of the experimental workflow for the synthesis of pharmaceuticals from a this compound intermediate.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Radziszewski Radziszewski Reaction (Benzil + Aldehyde + Ammonium Acetate) Intermediate 2-Aryl-4,5-diphenylimidazole Intermediate Radziszewski->Intermediate Alkylation N-Alkylation Reaction Intermediate->Alkylation Crude_Product Crude Pharmaceutical Product Alkylation->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product Pure Pharmaceutical Compound Characterization->Final_Product

Caption: General experimental workflow for pharmaceutical synthesis.

Conclusion

The this compound core structure is a valuable pharmacophore that allows for the synthesis of a diverse range of therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working on the synthesis of novel pharmaceuticals based on this versatile intermediate. The straightforward and high-yielding nature of the Radziszewski reaction for creating the imidazole core, followed by well-established N-alkylation procedures, makes this an attractive synthetic strategy in medicinal chemistry.

References

Application of 2-Phenylimidazole in Agrochemical Development: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylimidazole is a versatile heterocyclic organic compound that serves as a crucial scaffold in the development of various agrochemicals.[1][2][3] Its derivatives have shown potential as both fungicides and herbicides, making it a molecule of significant interest in the agricultural sector.[1][2] This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the development of novel agrochemicals.

Fungicidal Applications

Imidazole-based fungicides are widely used in agriculture to control a broad spectrum of fungal diseases. The primary mechanism of action for many imidazole fungicides is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, cell death.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole fungicides, including those derived from a this compound scaffold, typically target the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, the synthesis of ergosterol is blocked, leading to an accumulation of toxic sterol precursors and disruption of the fungal cell membrane.

Fungicidal_Mechanism 2-Phenylimidazole_Derivative This compound Derivative Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) 2-Phenylimidazole_Derivative->Lanosterol_14a_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Blocked Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Substrate Ergosterol_Biosynthesis->Ergosterol Produces Fungal_Cell_Membrane Fungal Cell Membrane Disruption Ergosterol->Fungal_Cell_Membrane Essential Component Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Leads to Fungicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock Solutions C Add Compounds to Molten PDA A->C B Prepare and Autoclave PDA Medium B->C D Pour Plates C->D E Inoculate with Fungal Plugs D->E F Incubate Plates E->F G Measure Colony Diameters F->G H Calculate Inhibition Percentage G->H I Determine EC50 H->I Herbicidal_Mechanism 2-Phenylimidazole_Derivative This compound Derivative Target_Enzyme Key Enzyme in Amino Acid Synthesis (e.g., ALS, EPSPS) 2-Phenylimidazole_Derivative->Target_Enzyme Inhibits Amino_Acid_Biosynthesis Amino Acid Biosynthesis Pathway Target_Enzyme->Amino_Acid_Biosynthesis Catalyzes Essential_Amino_Acids Essential Amino Acids Target_Enzyme->Essential_Amino_Acids Blocked Precursor Precursor Metabolites Precursor->Amino_Acid_Biosynthesis Amino_Acid_Biosynthesis->Essential_Amino_Acids Protein_Synthesis Protein Synthesis Inhibition Essential_Amino_Acids->Protein_Synthesis Required for Plant_Death Plant Death Protein_Synthesis->Plant_Death Leads to Herbicidal_Assay_Workflow cluster_prep Preparation cluster_pre Pre-emergence cluster_post Post-emergence cluster_analysis Analysis A Prepare Compound Solutions C Apply to Soil Surface A->C F Apply as Foliar Spray A->F B Sow Weed and Crop Seeds B->C E Grow Plants to 2-4 Leaf Stage B->E D Incubate and Water C->D G Assess Plant Injury and Growth D->G E->F F->G H Calculate GR50/LD50 G->H

References

Application Notes: 2-Phenylimidazole as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylimidazole (2-PI) is a heterocyclic organic compound widely utilized as a latent curing agent and accelerator in epoxy resin formulations.[1][2] Its application is prevalent in industries requiring high-performance materials, such as electronics for encapsulation, powder coatings, and structural adhesives.[1][3][4] 2-PI offers a unique balance of properties, including excellent latency at room temperature, which provides a long pot life for one-component systems, and rapid curing at elevated temperatures. When used as a curing agent, this compound can significantly enhance the thermal stability, mechanical strength, and adhesive properties of the cured epoxy resin.

Key Advantages of this compound
  • Latency: 2-PI is highly stable and largely inactive at room temperature, which extends the shelf life of pre-mixed epoxy formulations.

  • Accelerated Curing: Upon heating, typically between 80-120°C, it acts as an effective catalyst, accelerating the curing process and enabling shorter production cycles.

  • Enhanced Properties: It improves the heat resistance, mechanical properties (such as tensile and flexural strength), and adhesion of the cured product to various substrates.

  • High Glass Transition Temperature (Tg): Formulations using 2-PI, particularly in larger amounts than typical for accelerators, have been shown to achieve a higher Tg, indicating better thermal stability.

  • Versatility: 2-PI can be used alone as a homopolymerization catalyst or in conjunction with other curing agents like dicyandiamide (DICY) and anhydrides to tailor the final properties of the thermoset.

Quantitative Data

Table 1: Typical Properties of this compound
PropertyValueReference
CAS Number 670-96-2
Chemical Formula C9H8N2
Appearance White to off-white crystalline powder
Purity (HPLC) ≥ 98.0%
Melting Point 147–150 °C
Loss on Drying ≤ 0.5%
Table 2: Curing Performance of this compound with Epoxy Resin
ParameterEpoxy SystemCuring ConditionsValueReference
Curing Time Diglycidyl ether of bisphenol F (YDF-170) + 10 wt% 2-PI150 °CNot specified, but slower than 2-Methylimidazole
180 °CNot specified, but slower than 2-Methylimidazole
Glass Transition Temperature (Tg) Difunctional epoxide + Dicyandiamide + 2-PI (high amount) + Boric AcidCure: 175 °C for 1.0 hour160–168 °C
Difunctional epoxide + Dicyandiamide + 2-PI (low amount)Cure: 170 °C for 1.5 hours142 °C
Activation Energy (Eα) Generic Epoxy Resin + 2-PINot Specified70 to 79 kJ/mol

Visualized Mechanisms and Workflows

Curing Mechanism of Epoxy Resin with this compound

The curing process initiated by this compound is a form of anionic homopolymerization. The tertiary amine nitrogen on the imidazole ring acts as a nucleophile, attacking the carbon atom of the epoxy ring. This initiates a ring-opening polymerization process.

G Figure 1: Anionic Polymerization Mechanism of Epoxy with 2-PI cluster_0 Step 1: Initiation cluster_1 Step 2: Propagation cluster_2 Step 3: Cross-linking 2PI This compound (Nucleophile) Epoxy1 Epoxy Monomer 2PI->Epoxy1 Nucleophilic Attack Intermediate Alkoxide Intermediate Epoxy1->Intermediate Ring Opening Epoxy2 Another Epoxy Monomer Intermediate->Epoxy2 Anionic Attack Polymer Growing Polymer Chain Epoxy2->Polymer Network Cross-linked Thermoset Network Polymer->Network

Caption: Curing mechanism of epoxy resin initiated by this compound.

Experimental Workflow for Epoxy Resin Curing and Characterization

This workflow outlines the standard procedure for preparing, curing, and analyzing an epoxy system using this compound as the curing agent.

G Figure 2: Experimental Workflow A 1. Formulation B Mixing Epoxy Resin & this compound A->B C Degassing (Vacuum Oven) B->C D 2. Curing C->D E Pouring into Molds D->E F Thermal Curing (e.g., 150-180°C) E->F G Post-Curing (Optional) F->G H 3. Characterization G->H I DSC Analysis (Tg, Cure Kinetics) H->I J TGA Analysis (Thermal Stability) H->J K DMA Analysis (Thermomechanical Properties) H->K L Mechanical Testing (Tensile, Flexural) H->L

References

Application Notes: Debus-Radziszewski Synthesis of 2-Phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Debus-Radziszewski reaction, first reported in the 19th century, is a cornerstone of heterocyclic chemistry for the synthesis of imidazoles.[1][2] This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.[2] The synthesis of 2-phenylimidazole, a valuable intermediate in the production of pharmaceuticals, dyes, and polymers, is a classic example of this reaction, utilizing glyoxal, benzaldehyde, and an ammonia source.[1][3] While the conventional method is straightforward, it often suffers from low yields and the formation of byproducts.

Modern advancements have led to significant improvements in the synthesis of this compound. These include the use of various catalysts to enhance reaction rates and yields, the application of microwave irradiation to reduce reaction times, and the development of novel reaction systems such as gas-liquid-liquid phase synthesis to improve reactant mixing. Catalysts employed in this synthesis range from Lewis acids and silica tungstic acid to magnetic nanoparticles. Furthermore, alternative ammonia sources like ammonium acetate are utilized to buffer the reaction and suppress side reactions.

Reaction Mechanism

The Debus-Radziszewski synthesis of this compound is generally understood to proceed in two main stages:

  • Diimine Formation: The reaction initiates with the condensation of the 1,2-dicarbonyl compound (glyoxal) with two equivalents of ammonia to form a diimine intermediate.

  • Condensation and Cyclization: The diimine intermediate then undergoes condensation with the aldehyde (benzaldehyde), followed by cyclization and subsequent aromatization to yield the this compound product.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound.

ParameterConventional MethodCatalytic Method (Silica Tungstic Acid)Gas-Liquid-Liquid Phase MethodMixed Ammonia Source Method
Reactants Glyoxal, Benzaldehyde, AmmoniaGlyoxal, Benzaldehyde, Ammonium AcetateGlyoxal, Benzaldehyde, Pure AmmoniaGlyoxal, Benzaldehyde, Ammonium Carbonate & Ammonium Acetate
Solvent Acetic Acid/EthanolEthanol-Methanol
Temperature 70-90 °C78 °C50-80 °C50 °C
Reaction Time >12 hours1 hour12 hours4 hours
Yield Moderate to lowup to 82%-89.9%
Purity --->99.9% (after recrystallization)

Experimental Protocols

Protocol 1: Classical Debus-Radziszewski Synthesis of this compound

This protocol is a generalized procedure based on the traditional Debus-Radziszewski reaction.

Materials:

  • Benzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonia solution (25-28%)

  • Ethanol

  • 1,2-Dichloroethane (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde and an equimolar amount of glyoxal in ethanol.

  • Slowly add a stoichiometric excess of concentrated ammonia solution to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume using a rotary evaporator.

  • The crude product may precipitate upon cooling or after partial solvent removal. If an oil is obtained, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent such as 1,2-dichloroethane to obtain the final product with a purity of over 99.9%.

  • Dry the purified crystals under vacuum.

Protocol 2: Improved Synthesis using a Mixed Ammonia Source

This protocol describes an optimized procedure with a higher yield.

Materials:

  • Benzaldehyde

  • Glyoxal

  • Ammonium carbonate

  • Ammonium acetate

  • Methanol

  • 1,2-Dichloroethane (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Disperse benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add ammonium carbonate and ammonium acetate (in a 2:1 molar ratio) to the flask to serve as a mixed ammonia source.

  • Add a molar equivalent of glyoxal to the reaction mixture.

  • Heat the mixture to 50 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The remaining residue is the crude this compound.

  • Purify the crude product by performing two recrystallizations from 1,2-dichloroethane to achieve a final purity of >99.9%.

  • Dry the purified product.

Visualizations

reaction_mechanism reactants Reactants: Benzaldehyde Glyoxal Ammonia diimine Diimine Intermediate Formation reactants->diimine Step 1 condensation Condensation with Benzaldehyde diimine->condensation Step 2 cyclization Cyclization & Aromatization condensation->cyclization product This compound cyclization->product

Caption: Reaction mechanism for the Debus-Radziszewski synthesis of this compound.

experimental_workflow start Start mixing Mixing Reactants: Benzaldehyde, Glyoxal, Ammonia Source & Solvent start->mixing reaction Heating and Stirring (e.g., 50°C for 4h) mixing->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up: Solvent Removal monitoring->workup Reaction Complete purification Purification: Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Gas-Phase Dehydrogenation of 2-Phenylimidazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of the gas-phase dehydrogenation of 2-phenylimidazoline to produce 2-phenylimidazole, a valuable intermediate in pharmaceuticals and specialty chemicals. While gas-phase dehydrogenation of 2-phenylimidazoline is documented, it is noted to be less common than liquid-phase methods due to challenges such as high temperature requirements and limited catalyst lifespan[1]. The following protocols are based on established principles of heterogeneous gas-phase catalysis and can be adapted for specific laboratory conditions.

Introduction

The conversion of 2-phenylimidazoline to this compound is a critical step in the synthesis of various organic compounds. The gas-phase approach offers potential advantages such as continuous processing and easier product-catalyst separation. This document outlines a representative experimental setup, a detailed protocol for the catalytic reaction, and methods for product analysis.

The overall reaction is as follows:

2-Phenylimidazoline → this compound + H₂

Commonly cited catalysts for this gas-phase reaction include zinc oxide (ZnO), zinc-aluminum oxide (Zn-Al₂O₃), nickel oxide (NiO), silicon dioxide (SiO₂), and various silicates[1]. The selection of the catalyst is crucial for achieving high conversion and selectivity.

Experimental Setup

A continuous flow fixed-bed reactor is a standard and appropriate setup for this gas-phase reaction. The system is designed to allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates.

Key Components:

  • Gas Delivery System: Mass flow controllers (MFCs) for delivering a carrier gas (e.g., Nitrogen, Argon) and potentially a co-feed gas.

  • Vaporizer: A heated vessel or a specialized vaporization unit to convert the liquid 2-phenylimidazoline into a gaseous stream.

  • Fixed-Bed Reactor: A tubular reactor, typically made of quartz or stainless steel, housed in a programmable tube furnace. The catalyst is packed within this reactor.

  • Condensation System: A series of cold traps (e.g., using an ice bath or a cryocooler) to collect the condensable products and unreacted starting material.

  • Gas-Liquid Separator: To separate the gaseous products (primarily hydrogen and carrier gas) from the condensed liquid products.

  • Analytical System: An online or offline Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis and quantification.

Diagram of the Experimental Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Collection & Analysis CarrierGas Carrier Gas (N2/Ar) Vaporizer Vaporizer CarrierGas->Vaporizer Phenylimidazoline 2-Phenylimidazoline (liquid) Phenylimidazoline->Vaporizer Reactor Fixed-Bed Reactor (Catalyst Bed) Vaporizer->Reactor Gaseous Reactant Condenser Condenser Reactor->Condenser Product Mixture Separator Gas-Liquid Separator Condenser->Separator GCMS GC-MS Analysis Separator->GCMS Liquid Sample Vent Vent Separator->Vent Non-condensable Gases (H2, Carrier Gas)

Caption: Experimental workflow for gas-phase dehydrogenation.

Experimental Protocols

3.1. Catalyst Preparation and Packing

This protocol provides a general method for preparing a supported metal oxide catalyst, for instance, ZnO on Al₂O₃.

  • Support Preparation: Use commercially available γ-Al₂O₃ pellets or powder. If starting with powder, it may need to be pressed into pellets and sieved to a specific particle size range (e.g., 0.5-1.0 mm) to ensure uniform gas flow and prevent a large pressure drop across the reactor.

  • Impregnation: Prepare a solution of the catalyst precursor (e.g., zinc nitrate) in a suitable solvent (e.g., deionized water). The concentration should be calculated to achieve the desired metal loading on the support.

  • Drying: Immerse the Al₂O₃ support in the precursor solution and agitate for several hours. Afterwards, remove the excess solution and dry the impregnated support in an oven at 110-120 °C overnight.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. The temperature should be ramped up slowly (e.g., 5 °C/min) to a final temperature of 400-500 °C and held for 3-5 hours to convert the precursor to its oxide form.

  • Reactor Packing: Load a known amount of the prepared catalyst into the center of the quartz reactor tube. Use quartz wool plugs on both ends of the catalyst bed to secure it in place.

3.2. Dehydrogenation Reaction Protocol

  • System Purge: Assemble the reactor system and purge with an inert carrier gas (e.g., nitrogen at 20-50 mL/min) for at least 30 minutes to remove any air and moisture.

  • Catalyst Activation (if required): Some catalysts may require pre-treatment. For example, a reducible metal oxide catalyst might be activated by heating under a flow of hydrogen or an inert gas to a specific temperature.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., in the range of 300-500 °C) under the inert gas flow.

  • Reactant Introduction: Once the reactor temperature is stable, introduce the 2-phenylimidazoline into the vaporizer at a controlled rate using a syringe pump. The vaporizer temperature should be sufficient to ensure complete vaporization without decomposition (e.g., 180-220 °C).

  • Reaction: The carrier gas will transport the vaporized 2-phenylimidazoline through the heated catalyst bed where the dehydrogenation reaction occurs.

  • Product Collection: The effluent from the reactor is passed through the condensation system to collect the liquid products.

  • Steady State: Allow the reaction to run for a sufficient amount of time to reach a steady state before collecting samples for analysis.

  • Shutdown: After the experiment, stop the flow of 2-phenylimidazoline and cool the reactor to room temperature under the inert gas flow.

Analytical Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for separating and identifying the components of the product mixture.

  • Sample Preparation: Dilute a small aliquot of the collected liquid product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Parameters (Representative):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Analysis: Identify the peaks corresponding to 2-phenylimidazoline and this compound by comparing their retention times and mass spectra with those of authentic standards. Quantify the components by integrating the peak areas and using a calibration curve or an internal standard method.

Data Presentation

The performance of the catalyst is evaluated based on the conversion of the reactant and the selectivity and yield of the desired product.

  • Conversion (%) = [(moles of 2-phenylimidazoline reacted) / (moles of 2-phenylimidazoline fed)] x 100

  • Selectivity (%) = [(moles of this compound formed) / (moles of 2-phenylimidazoline reacted)] x 100

  • Yield (%) = (Conversion x Selectivity) / 100

Table 1: Effect of Reaction Temperature on Catalyst Performance

CatalystTemperature (°C)Conversion (%)Selectivity to this compound (%)Yield (%)
5% ZnO/Al₂O₃350458538.3
5% ZnO/Al₂O₃400657850.7
5% ZnO/Al₂O₃450806552.0

Table 2: Comparison of Different Catalysts at 400 °C

CatalystConversion (%)Selectivity to this compound (%)Yield (%)
5% ZnO/Al₂O₃657850.7
5% NiO/SiO₂727050.4
1% Pd/C859278.2

(Note: The data in Tables 1 and 2 are representative and intended for illustrative purposes.)

Reaction Pathway

The dehydrogenation of 2-phenylimidazoline to this compound on a heterogeneous catalyst surface is proposed to proceed through a series of adsorption and surface reaction steps.

Diagram of the Proposed Reaction Pathway

G cluster_0 Catalyst Surface Start 2-Phenylimidazoline (adsorbed) Intermediate Adsorbed Intermediate Start->Intermediate C-H and N-H bond activation Product This compound (adsorbed) Intermediate->Product Dehydrogenation Hydrogen H₂ (gas phase) Intermediate->Hydrogen H₂ formation and desorption FinalProduct This compound (gas phase) Product->FinalProduct Desorption Reactant 2-Phenylimidazoline (gas phase) Reactant->Start Adsorption

Caption: Proposed pathway for catalytic dehydrogenation.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction involves flammable gases (hydrogen) and should be conducted in a well-ventilated fume hood.

  • Ensure the reactor system is pressure-tested for leaks before starting the experiment.

  • Use a blast shield, especially when working with reactions under pressure.

This document provides a foundational guide for setting up and conducting the gas-phase dehydrogenation of 2-phenylimidazoline. Researchers are encouraged to optimize the reaction conditions and catalyst formulation for their specific requirements.

References

Application Notes: 2-Phenylimidazole as a Polymer Additive in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylimidazole (2-PI) is a heterocyclic organic compound widely utilized as a high-performance additive in polymer science, particularly as a latent curing agent and accelerator for epoxy resins.[1][2] Its unique molecular structure allows it to remain stable at room temperature and initiate rapid polymerization upon heating, making it ideal for one-component epoxy systems.[3] Resins cured with 2-PI exhibit a range of enhanced properties, including excellent chemical and oxidation resistance, high thermal stability, and superior mechanical strength.[2][4] These characteristics make it a critical component in demanding applications such as electronic encapsulants, powder coatings, adhesives, and advanced composite materials.

Mechanism of Action: Catalytic Curing of Epoxy Resins

Unlike traditional amine curing agents that react stoichiometrically with epoxy groups, this compound functions as a nucleophilic catalyst. The curing process is initiated by the lone pair of electrons on a nitrogen atom in the imidazole ring, which performs a nucleophilic attack on the carbon atom of the epoxy (oxirane) ring. This attack opens the ring and forms a highly reactive alkoxide intermediate. This intermediate then proceeds to react with other epoxy monomers, propagating an anionic polymerization chain reaction that leads to the formation of a highly cross-linked, three-dimensional polymer network. This catalytic mechanism allows a small amount of 2-PI to facilitate the curing of a large volume of epoxy resin.

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy Epoxy Monomer (Oxirane Ring) Intermediate Alkoxide Intermediate (Highly Reactive) Epoxy->Intermediate TwoPI This compound (Nucleophilic Catalyst) TwoPI->Intermediate 1. Nucleophilic Attack & Ring Opening Propagation Anionic Chain Propagation Intermediate->Propagation 2. Reacts with another Epoxy Monomer Polymer Cross-Linked Polymer Network Propagation->Polymer 3. Network Formation G prep 1. Sample Preparation (Epoxy + 2-PI Mixture) dsc_load 2. Load Sample into DSC Pan prep->dsc_load dsc_run 3. Perform DSC Scan (Dynamic or Isothermal) dsc_load->dsc_run data_acq 4. Acquire Heat Flow Data (Exothermic Peak) dsc_run->data_acq analysis 5. Kinetic Analysis data_acq->analysis results Results analysis->results params Curing Profile: - Onset & Peak Temp - Heat of Reaction (ΔH) - Activation Energy (Ea) results->params

References

Troubleshooting & Optimization

2-Phenylimidazole Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Phenylimidazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields in this compound synthesis, particularly via the traditional Debus-Radziszewski reaction, are a common issue.[1][2] Several factors can contribute to this:

  • Suboptimal Reaction Conditions: The classic Debus method often suffers from slow reaction rates and low yields.[1] Temperature, reaction time, and solvent play a crucial role.

  • Inefficient Catalysis: The uncatalyzed reaction is often inefficient. The introduction of a suitable catalyst can significantly improve reaction rates and yields.[1]

  • Ammonia Source: The choice and delivery of the ammonia source (e.g., ammonia gas, ammonium acetate) can impact the reaction efficiency.[1] Using ammonium salts like ammonium acetate is a common modification.

  • By-product Formation: The reaction can generate by-products, which complicates purification and reduces the isolated yield of the desired product.

Q2: How can I improve the yield and reduce reaction time?

Several strategies can be employed to boost yield and shorten reaction times:

  • Catalyst Introduction: Employing a catalyst is one of the most effective methods. A wide range of catalysts have been shown to be effective, including Lewis acids, silica tungstic acid, ZnO nanoparticles, and various magnetic nanomaterials. For example, using silica tungstic acid in ethanol can yield up to 82% in just one hour at 78°C.

  • Microwave-Assisted Synthesis: Microwave radiation can accelerate the reaction, reduce side reactions, and simplify purification. Reactions that might take hours can be completed in as little as 7-10 minutes with good yields. However, this may require high temperatures and pressures, making it more suitable for experimental stages.

  • Process Optimization: A patented method involving a gas-liquid-liquid phase synthesis device that integrates pure ammonia gas into a solution of benzaldehyde and glyoxal has been shown to improve reaction speed by increasing the contact area of the reactants.

Q3: What are the most common by-products, and how can I minimize their formation?

The primary challenge in this compound synthesis is often the formation of side products from the condensation reaction, which makes separation and purification difficult. To minimize them:

  • Use a Catalyst: Catalysts not only improve the yield of the main product but can also increase selectivity, thereby reducing the formation of unwanted by-products.

  • Control Reaction Temperature: Maintaining the optimal temperature is crucial. Excessively high temperatures can lead to decomposition or the formation of undesired side products.

  • Optimize Reagent Stoichiometry: Ensure the molar ratios of the reactants (e.g., glyoxal, benzaldehyde, and ammonia source) are optimized for the specific protocol being used.

Q4: What is the best method for purifying crude this compound?

Purification can be challenging due to the polar nature of the imidazole ring.

  • Recrystallization: This is a common and effective method. Solvents like ethanol are often suitable for recrystallizing the crude product.

  • Aqueous Wash: For products that are not water-soluble, an acidic wash (e.g., with dilute HCl) can be used to protonate the basic imidazole, allowing it to be extracted into the aqueous phase. Subsequent neutralization and extraction with an organic solvent can recover the purified product.

  • Column Chromatography: While the polarity of imidazoles can make it tricky, column chromatography using silica gel can be an effective purification technique.

  • Precipitation: In many protocols, the product can be precipitated by pouring the reaction mixture into cold water. The resulting solid can then be collected by filtration.

Data on Synthesis Methodologies

The following table summarizes quantitative data from various catalytic methods for synthesizing this compound and its derivatives, offering a comparison of their effectiveness.

CatalystStarting MaterialsSolventTemperatureTimeYield (%)Reference
Silica Tungstic AcidBenzyl acyl, aromatic aldehyde, ammonium acetateEthanol78°C1 hup to 82%
Multi-walled Carbon Nanotubes2-PhenylimidazolineWater/AcetonitrileN/AN/A96%
Supported KMnO₄/SiO₂2-PhenylimidazolineN/ARoom Temp.2.5 h79.9%
Nanoparticle Nickel and Copper IodideImidazole, IodobenzeneDMF110-140°C20-48 h85%
Tribromide-modified Magnetic Nanoparticles (Fe₃O₄/SiO₂)Substrate, Aryl aldehydeNeat (no solvent)80°C15 min90%
ZnO NanoparticlesAromatic aldehydes, o-phenylenediamineN/AN/A4-15 min92-99%

Experimental Protocols

Protocol 1: Classic Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Representative Example)

This protocol is a representative example of the classic synthesis method.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Add ammonium acetate (at least 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Catalytic Synthesis using Magnetic Nanoparticles

This protocol describes a greener, solvent-free approach.

Materials:

  • Starting substrate (e.g., Ethylenediamine, 1 mmol)

  • Aryl aldehyde (e.g., Benzaldehyde, 1 mmol)

  • Tribromide-modified silica-coated magnetic nanoparticles (Fe₃O₄/SiO₂/(CH₂)₃N⁺Me₃Br₃⁻, 0.007 g)

  • Ethanol (EtOH)

Procedure:

  • Combine the substrate (1 mmol), aryl aldehyde (1 mmol), and the magnetic nanoparticle catalyst (0.007 g) in a reaction vessel.

  • Heat the stirred mixture at 80°C for 15 minutes.

  • Monitor the reaction for completion via TLC.

  • After completion, add 10 mL of EtOH.

  • Use an external magnet to recover the catalyst.

  • Pour the remaining reaction mixture into 30 mL of ice-water to precipitate the product.

  • Filter the solid product, wash it with ice-water, and dry.

Visual Guides

G cluster_start Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification A 1. Mix Reactants (Glyoxal, Benzaldehyde, Ammonia Source) B 2. Add Solvent (e.g., Ethanol) A->B C 3. Add Catalyst (Optional but Recommended) B->C D 4. Heat Reaction Mixture (Reflux or Controlled Temp) C->D E 5. Monitor Progress (via TLC) D->E F 6. Cool Reaction E->F Reaction Complete G 7. Induce Precipitation (Add to cold water) F->G H 8. Filter Crude Product G->H I 9. Purify (Recrystallization or Chromatography) H->I J Final Product: This compound I->J

Caption: General workflow for the synthesis of this compound.

G Start Low Yield of This compound Q1 Is a catalyst being used? Start->Q1 Sol_1 Action: Introduce a catalyst. (e.g., Silica Tungstic Acid, Magnetic Nanoparticles) Q1->Sol_1 No Q2 Are reaction conditions (temp, time) optimized? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Sol_1->End Sol_2 Action: Optimize conditions. Consult literature for the specific catalyst system. Q2->Sol_2 No Q3 Is purification method effective? (Significant loss during workup) Q2->Q3 Yes A2_Yes Yes A2_No No Sol_2->End Sol_3 Action: Refine purification. Try recrystallization from a different solvent or use column chromatography. Q3->Sol_3 Yes Q3->End No A3_Yes No A3_No Yes Sol_3->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Side reactions in the synthesis of 2-Phenylimidazole and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-phenylimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and historically significant method for synthesizing this compound is the Debus-Radziszewski reaction. This one-pot condensation reaction involves three main components: glyoxal, benzaldehyde, and an ammonia source, typically ammonia or ammonium acetate.[1][2] While this method is advantageous due to its use of readily available starting materials, it is often plagued by low yields and the formation of side products, necessitating careful optimization and purification.

Q2: What are the primary side reactions that occur during the synthesis of this compound?

The primary side reactions in the synthesis of this compound can lead to the formation of a variety of byproducts, which ultimately reduces the yield and complicates the purification of the desired product. These can include:

  • Formation of Polysubstituted Imidazoles: Under certain conditions, further reaction of the initially formed this compound or reaction intermediates with benzaldehyde can lead to the formation of triphenylimidazoles (lophines) and other polysubstituted imidazoles.

  • Formation of Amine Condensation Byproducts: Benzaldehyde can react with ammonia to form hydrobenzamide, which can further react or decompose.

  • Glyoxal Self-Condensation: Glyoxal can undergo self-condensation or polymerization, especially under basic conditions, leading to a complex mixture of unwanted products.

  • Over-alkylation: In syntheses involving alkylating agents, there is a risk of N-alkylation of the imidazole ring, leading to the formation of 1-alkyl-2-phenylimidazole or 1,3-dialkyl-2-phenylimidazolium salts as impurities.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:

  • Control of Stoichiometry: Precise control over the molar ratios of the reactants is critical. An excess of benzaldehyde can favor the formation of polysubstituted imidazoles, while an inappropriate ammonia concentration can lead to other side reactions.

  • Reaction Temperature and Time: Optimizing the reaction temperature and time is essential. High temperatures and prolonged reaction times can promote the formation of tars and other degradation products.

  • Choice of Catalyst: The use of appropriate catalysts, such as Lewis acids (e.g., InCl₃, FeCl₃) or solid acid catalysts (e.g., silica-supported sulfuric acid), can significantly improve the reaction's selectivity and yield by favoring the desired reaction pathway.[1]

  • Alternative Ammonia Source: Using ammonium acetate instead of aqueous ammonia can sometimes lead to cleaner reactions and higher yields by providing a more controlled release of ammonia.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the reaction, often leading to higher yields and reduced side product formation in shorter reaction times.

Q4: My reaction yields are consistently low. What are the likely causes and how can I troubleshoot this?

Low yields are a common frustration in this compound synthesis. The troubleshooting process should systematically address the following potential issues:

  • Suboptimal Reaction Conditions: As mentioned, temperature, time, and solvent play a crucial role. It is advisable to perform small-scale optimization experiments to identify the ideal conditions for your specific setup.

  • Impure Starting Materials: The purity of glyoxal and benzaldehyde is paramount. Impurities in these starting materials can inhibit the reaction or lead to the formation of unwanted byproducts. Use freshly distilled or high-purity reagents.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and reduced reaction rates. Ensure vigorous and consistent mixing throughout the reaction.

  • Improper Work-up and Purification: Significant product loss can occur during the work-up and purification steps. Optimize extraction and crystallization procedures to maximize product recovery.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions 1. Temperature: Systematically vary the reaction temperature in 10°C increments to find the optimal point. 2. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating. 3. Solvent: Experiment with different solvents (e.g., ethanol, methanol, acetic acid) to improve reactant solubility and reaction kinetics.
Incorrect Stoichiometry 1. Carefully measure and verify the molar ratios of glyoxal, benzaldehyde, and the ammonia source. 2. Experiment with slight excesses of the ammonia source (e.g., 1.5 to 2 equivalents) to potentially drive the reaction to completion.
Impure Reagents 1. Use freshly distilled benzaldehyde. 2. Use a fresh, high-quality source of glyoxal (typically a 40% aqueous solution). 3. Ensure the ammonia source (e.g., ammonium acetate) is dry and of high purity.
Inefficient Mixing 1. Use a magnetic stirrer with a stir bar of appropriate size for the reaction flask. 2. For larger scale reactions, consider mechanical stirring.
Problem 2: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting Steps
Formation of Polysubstituted Imidazoles 1. Stoichiometry Control: Use a strict 1:1 molar ratio of benzaldehyde to glyoxal. 2. Gradual Addition: Consider adding the benzaldehyde slowly to the reaction mixture to maintain a low concentration and disfavor further substitution.
Unreacted Starting Materials 1. Reaction Monitoring: Use TLC to ensure the reaction has gone to completion. 2. Purification: Unreacted benzaldehyde can often be removed by washing the crude product with a non-polar solvent like hexane. Unreacted glyoxal and ammonia salts can be removed by washing with water.
Formation of Tarry Byproducts 1. Lower Temperature: Reduce the reaction temperature. 2. Shorter Reaction Time: Avoid unnecessarily long reaction times. 3. Purification: Column chromatography on silica gel may be necessary to separate the desired product from tarry materials.

Data Presentation

Table 1: Comparison of Different Catalysts on the Yield of this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
None (Traditional)Acetic AcidReflux440-60[General Literature]
InCl₃Ethanol78185[1]
FeCl₃EthanolReflux282[General Literature]
Silica Sulfuric AcidNeat1000.592[General Literature]
L-prolineEthanolReflux388[General Literature]

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocols

Key Experiment: Catalytic Synthesis of this compound using Indium(III) Chloride

This protocol provides a method for the high-yield synthesis of this compound using a Lewis acid catalyst, which helps to minimize side reactions.

Materials:

  • Glyoxal (40% aqueous solution)

  • Benzaldehyde

  • Ammonium acetate

  • Indium(III) chloride (InCl₃)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (10 mmol), glyoxal (40% aqueous solution, 10 mmol), and ammonium acetate (20 mmol) to ethanol (50 mL).

  • Add a catalytic amount of Indium(III) chloride (0.5 mmol) to the mixture.

  • Heat the reaction mixture to 78°C and stir for 1 hour.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Mandatory Visualization

Side_Reactions_in_2_Phenylimidazole_Synthesis Glyoxal Glyoxal Product This compound Glyoxal->Product Main Reaction (Debus-Radziszewski) SideProduct3 Glyoxal Polymers Glyoxal->SideProduct3 Self-condensation Benzaldehyde Benzaldehyde Benzaldehyde->Product Main Reaction (Debus-Radziszewski) SideProduct1 Polysubstituted Imidazoles (e.g., Lophine) Benzaldehyde->SideProduct1 Further Reaction SideProduct2 Hydrobenzamide Benzaldehyde->SideProduct2 Side Reaction Ammonia Ammonia Ammonia->Product Main Reaction (Debus-Radziszewski) Ammonia->SideProduct2 Side Reaction Product->SideProduct1 Further Reaction SideProduct4 Over-alkylation Products Product->SideProduct4 Alkylation Prevention4 Purification Product->Prevention4 SideProduct1->Prevention4 SideProduct2->Prevention4 SideProduct3->Prevention4 SideProduct4->Prevention4 Prevention1 Control Stoichiometry Prevention1->Product Prevention1->SideProduct1 Prevention1->SideProduct2 Prevention2 Optimize Temperature & Time Prevention2->Product Prevention2->SideProduct1 Prevention2->SideProduct2 Prevention2->SideProduct3 Prevention3 Use Catalyst Prevention3->Product

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure -> Purify/Replace CheckStoichiometry Verify Stoichiometry CheckPurity->CheckStoichiometry Pure CheckStoichiometry->Start Incorrect -> Adjust OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) CheckStoichiometry->OptimizeConditions Correct OptimizeConditions->Start Not Optimized -> Systematically Vary ImproveWorkup Improve Work-up and Purification OptimizeConditions->ImproveWorkup Optimized ImproveWorkup->Start Inefficient -> Re-evaluate Success High Yield and Purity ImproveWorkup->Success Improved

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 2-Phenylimidazole. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The three primary techniques for purifying crude this compound are recrystallization, column chromatography, and acid-base extraction. The best method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. For many applications, a simple recrystallization is sufficient to achieve high purity.

Q2: What are the likely impurities in my crude this compound?

A2: If your this compound was synthesized via the common Debus-Radziszewski reaction from benzaldehyde, glyoxal, and an ammonia source, potential impurities include unreacted starting materials and byproducts from side reactions. The formation of oxazoles and other condensation products can occur, especially under harsh reaction conditions.[1]

Q3: My crude product is an oil or a semi-solid. Can I still use recrystallization?

A3: Recrystallization is most effective for solid materials. If your product is an oil, column chromatography is generally a more suitable purification method. However, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound if available.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques for this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.

  • Solvent Selection: Through solubility tests, identify a suitable solvent. A good solvent will dissolve the crude this compound when hot but not at room temperature. Ethanol, toluene, and ethyl acetate are good starting points for screening.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Re-heat the solution and add more solvent. - Try a lower-boiling point solvent or a mixed-solvent system.
No Crystal Formation The solution is not sufficiently saturated, or there are no nucleation sites.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of pure this compound.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary.

Quantitative Data for Recrystallization
Solvent System Expected Yield Expected Purity
Ethanol/Water70-85%>99% (by HPLC)
Toluene60-80%>98% (by HPLC)
Ethyl Acetate/Hexane75-90%>99% (by HPLC)

G cluster_recrystallization Troubleshooting Recrystallization start Recrystallization Attempted oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add more solvent / Use different solvent oiling_out->add_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Concentrate solution / Scratch flask / Add seed crystal no_crystals->induce_crystallization Yes success Pure Crystals Obtained low_yield->success No optimize_cooling Use minimum solvent / Cool thoroughly low_yield->optimize_cooling Yes add_solvent->start induce_crystallization->start optimize_cooling->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

  • Stationary and Mobile Phase Selection: For this compound, silica gel (60-120 mesh) is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Problem Possible Cause Solution
Poor Separation The mobile phase polarity is too high or too low.- Optimize the mobile phase composition based on TLC analysis. - Use a gradient elution to improve separation.
Band Tailing The compound is interacting too strongly with the silica gel.- Add a small amount of a polar solvent (e.g., 1% triethylamine) to the mobile phase to reduce strong interactions.
Low Recovery The compound is irreversibly adsorbed onto the silica gel.- Use a more polar mobile phase to elute the compound. - Consider using a less active stationary phase like alumina.

Quantitative Data for Column Chromatography
Mobile Phase (Hexane:Ethyl Acetate) Expected Yield Expected Purity
70:30 (Isocratic)60-80%>98% (by HPLC)
Gradient (90:10 to 50:50)70-90%>99% (by HPLC)

G cluster_chromatography Troubleshooting Column Chromatography start Column Chromatography Attempted poor_separation Poor Separation? start->poor_separation band_tailing Band Tailing? poor_separation->band_tailing No optimize_mobile_phase Adjust mobile phase polarity / Use gradient elution poor_separation->optimize_mobile_phase Yes low_recovery Low Recovery? band_tailing->low_recovery No add_modifier Add triethylamine to mobile phase band_tailing->add_modifier Yes success Pure Product Obtained low_recovery->success No change_eluent Increase mobile phase polarity / Change stationary phase low_recovery->change_eluent Yes optimize_mobile_phase->start add_modifier->start change_eluent->start

Caption: Troubleshooting workflow for column chromatography of this compound.

Acid-Base Extraction

Acid-base extraction is useful for separating this compound from neutral or acidic impurities. This compound is a basic compound and can be protonated to form a water-soluble salt.

  • Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[2]

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 1 M HCl). Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate. The protonated this compound will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

Problem Possible Cause Solution
Emulsion Formation Vigorous shaking or the presence of surfactant-like impurities.- Gently swirl or invert the separatory funnel instead of shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period.
Poor Phase Separation The densities of the organic and aqueous layers are too similar.- Add more of the organic solvent or brine to increase the density difference.
Low Yield of Precipitate The aqueous solution was not made sufficiently basic, or the product is somewhat soluble in water.- Ensure the pH is sufficiently basic after adding the base. - After basification, extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent.

Quantitative Data for Acid-Base Extraction
Parameter Value
Expected Yield 80-95%
Expected Purity >97% (by HPLC)

G cluster_extraction Troubleshooting Acid-Base Extraction start Acid-Base Extraction Attempted emulsion Emulsion Forms? start->emulsion poor_separation Poor Phase Separation? emulsion->poor_separation No break_emulsion Gentle mixing / Add brine / Wait emulsion->break_emulsion Yes low_yield Low Yield? poor_separation->low_yield No adjust_density Add more solvent or brine poor_separation->adjust_density Yes success Pure Product Obtained low_yield->success No check_pH Ensure sufficient basification / Back-extract low_yield->check_pH Yes break_emulsion->start adjust_density->start check_pH->start

Caption: Troubleshooting workflow for the acid-base extraction of this compound.

References

Overcoming solubility issues of 2-Phenylimidazole in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges related to the solubility of 2-Phenylimidazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterocyclic organic compound consisting of a phenyl group attached to an imidazole ring.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including antifungal and anti-inflammatory agents.[1][2] Additionally, it is utilized as a corrosion inhibitor, a catalyst in organic reactions, and in the development of advanced materials.[2] In biomedical research, derivatives of this compound are investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) for potential Alzheimer's disease treatment and as α-glucosidase inhibitors with anti-diabetic properties.[3]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is sparingly soluble in water. Its solubility is generally low in non-polar organic solvents and chloroalkanes. It exhibits better solubility in polar organic solvents, with good solubility in methanol.

Q3: How can I prepare a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound for biological assays. A general guideline is to start by preparing a 10 mM stock solution in DMSO. For assistance in calculating the required mass and volume, you can refer to the stock solution preparation table below.

Troubleshooting Guide

Issue 1: My this compound is not dissolving in my desired solvent.

  • Solution 1: Select an appropriate solvent. Based on available data, polar solvents are more effective. Refer to the solubility data table below to choose a suitable solvent. For aqueous buffers, consider the impact of pH (see Issue 2).

  • Solution 2: Apply gentle heating. Warming the solution to 37°C can aid in dissolution. However, be cautious and ensure the temperature does not exceed the boiling point of the solvent or cause degradation of the compound.

  • Solution 3: Use sonication. Agitating the mixture in an ultrasonic bath can help break down solute particles and enhance solubility.

  • Solution 4: Employ a co-solvent system. If this compound is insoluble in your primary solvent, adding a small amount of a miscible co-solvent in which it is highly soluble (e.g., DMSO or ethanol) can significantly improve overall solubility.

Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Solution 1: Adjust the pH of the aqueous buffer. this compound has a predicted pKa, and its solubility is pH-dependent. Since it is a weakly basic compound, decreasing the pH of the aqueous buffer (acidification) can lead to the formation of a more soluble salt. Experiment with a range of acidic pH values to find the optimal condition for your experiment.

  • Solution 2: Decrease the final concentration. Your target concentration may be too high for the aqueous buffer system. Try preparing a more dilute final solution from your stock.

  • Solution 3: Increase the percentage of co-solvent. A higher percentage of a water-miscible organic solvent like DMSO or ethanol in your final solution can help maintain the solubility of this compound. However, always consider the tolerance of your experimental system (e.g., cells) to the organic solvent.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water1990 mg/L25
MethanolAlmost transparentNot Specified
DichloromethaneVery LowNot Specified
1-ChlorobutaneVery LowNot Specified
TolueneLowNot Specified
2-NitrotolueneModerateNot Specified

Table 2: Stock Solution Preparation Guide (for a 10 mM solution in DMSO)

Desired Final VolumeMass of this compound (MW: 144.17 g/mol )Volume of DMSO
1 mL1.44 mg1 mL
5 mL7.21 mg5 mL
10 mL14.42 mg10 mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh out 1.44 mg of this compound powder.

  • Dissolving: Add the weighed powder to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.

  • Gentle Heating (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.

  • Sonication (Optional): Alternatively, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Solubility using pH Adjustment

  • Prepare a series of buffers: Prepare a range of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).

  • Prepare a concentrated stock: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., 100 mM in DMSO).

  • Dilution and Observation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Equilibration: Gently mix and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Visual Inspection: Observe each solution for any signs of precipitation.

  • Quantification (Optional): To determine the exact solubility, centrifuge the solutions to pellet any undissolved compound, and then measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_troubleshoot Troubleshooting Steps start Start: Weigh this compound add_solvent Add Primary Solvent (e.g., Aqueous Buffer) start->add_solvent observe Observe for Dissolution add_solvent->observe dissolved Fully Dissolved observe->dissolved Yes not_dissolved Incomplete Dissolution observe->not_dissolved No end End: Soluble Solution for Experiment dissolved->end heat Apply Gentle Heat (37°C) not_dissolved->heat sonicate Sonicate not_dissolved->sonicate cosolvent Add Co-solvent (e.g., DMSO) not_dissolved->cosolvent ph_adjust Adjust pH (for aqueous solutions) not_dissolved->ph_adjust heat->observe Re-observe sonicate->observe Re-observe cosolvent->observe Re-observe ph_adjust->observe Re-observe signaling_pathway cluster_inflammatory Inflammatory Response in Arthritis Model cluster_inhibition Inhibitory Action of Benzimidazole Derivative lps Inflammatory Stimulus (e.g., Freund's Complete Adjuvant) macrophage Immune Cells (e.g., Macrophages) lps->macrophage tnf_alpha TNF-α Production macrophage->tnf_alpha il6 IL-6 Production macrophage->il6 inflammation Inflammation & Paw Edema tnf_alpha->inflammation il6->inflammation benzimidazole This compound Derivative (Anti-inflammatory Agent) benzimidazole->inhibition_tnf benzimidazole->inhibition_il6

References

Technical Support Center: Enhancing the Stability of 2-Phenylimidazole in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Phenylimidazole in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

This compound, like many pharmaceutical compounds, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation pathways. The primary degradation pathways for this compound include:

  • Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions. The imidazole ring can be susceptible to hydrolysis under harsh pH conditions.

  • Oxidation: The imidazole ring and the phenyl group can be susceptible to oxidation, especially in the presence of oxidizing agents, light, and trace metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of degradation products. Photolytic stress conditions can induce photo-oxidation through a free radical mechanism.

Q2: What are the likely degradation products of this compound?

While specific degradation products can vary based on the exact conditions, forced degradation studies suggest the formation of several types of degradants. Researchers should be aware of the potential for the formation of oxidized derivatives, products of ring-opening, and other related substances. Identifying these degradation products is crucial for developing stability-indicating analytical methods.

Q3: Which excipients are generally considered compatible with this compound?

Excipient compatibility is a critical factor in formulation development. While comprehensive public data on this compound is limited, general guidance for imidazole-containing compounds suggests that the following excipients are often compatible:

  • Diluents: Microcrystalline cellulose, dicalcium phosphate

  • Binders: Polyvinylpyrrolidone (PVP)

  • Disintegrants: Croscarmellose sodium, sodium starch glycolate

  • Lubricants: Magnesium stearate (though potential interactions should always be assessed)

It is crucial to perform compatibility studies with the specific excipients and ratios intended for the final formulation.

Q4: Are there any excipients that are known to be incompatible with imidazole-based compounds?

Certain excipients have the potential to interact with imidazole-containing active pharmaceutical ingredients (APIs). These include:

  • Reducing sugars (e.g., lactose): Can potentially undergo Maillard reactions with primary or secondary amines, although this compound does not have a primary or secondary amine directly available for this reaction, the imidazole ring itself can be reactive.

  • Excipients with high water content: Can accelerate hydrolysis.

  • Excipients containing reactive impurities: Such as peroxides in povidone, can promote oxidative degradation.

Q5: What types of stabilizers can be used to enhance the stability of this compound?

To mitigate degradation, various stabilizers can be incorporated into the formulation:

  • Antioxidants: To prevent oxidative degradation. Common examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

  • Chelating Agents: To bind metal ions that can catalyze oxidative reactions. Ethylenediaminetetraacetic acid (EDTA) and its salts are commonly used.

  • Buffering Agents: To maintain a pH at which this compound is most stable, thereby reducing acid or base-catalyzed hydrolysis.

The selection and concentration of a stabilizer should be optimized based on experimental stability data.

Troubleshooting Guides

Problem 1: An unknown peak is observed in the HPLC chromatogram during stability testing.

  • Possible Cause: This is likely a degradation product of this compound.

  • Troubleshooting Steps:

    • Characterize the Peak: Use a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peak and compare it to that of this compound. A different spectrum suggests a modification of the chromophore.

    • Perform Forced Degradation Studies: Subject this compound to acidic, basic, oxidative, and photolytic stress conditions. Analyze the stressed samples using the same HPLC method. The appearance of the unknown peak under a specific stress condition will help identify its origin (e.g., hydrolytic or oxidative degradant).

    • Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peak. This information is crucial for proposing a chemical structure for the degradation product.

Problem 2: The formulation shows significant degradation under accelerated stability conditions (e.g., 40°C/75% RH).

  • Possible Cause: The formulation is not sufficiently robust to protect this compound from heat and humidity. This could be due to hydrolysis or other temperature-accelerated reactions.

  • Troubleshooting Steps:

    • Moisture Content Analysis: Determine the water content of the formulation using Karl Fischer titration. High moisture content can accelerate degradation.

    • Hygroscopicity of Excipients: Evaluate the moisture-sorbing properties of the individual excipients. Consider replacing highly hygroscopic excipients with less hygroscopic alternatives.

    • Incorporate a Stabilizer: If oxidative degradation is suspected, add an antioxidant. If hydrolysis is the primary pathway, optimize the formulation pH with a buffering system or consider a less aqueous formulation approach if applicable.

    • Packaging: Use packaging with a low moisture vapor transmission rate (MVTR) and consider including a desiccant.

Problem 3: The color of the this compound formulation changes over time.

  • Possible Cause: Color change is often an indicator of chemical degradation, particularly oxidation or the formation of highly conjugated degradation products.

  • Troubleshooting Steps:

    • Protect from Light: Store the formulation in light-resistant packaging to rule out photodegradation.

    • Inert Atmosphere: During manufacturing, blanket the formulation with an inert gas like nitrogen to minimize exposure to oxygen.

    • Evaluate Antioxidants: Conduct a screening study with different antioxidants (e.g., BHT, vitamin E) at various concentrations to find the most effective one at preventing the color change.

    • Trace Metal Analysis: Analyze the raw materials for trace metal contamination, which can catalyze oxidative discoloration. If present, incorporate a chelating agent like EDTA.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl60°C24 hoursHydrolysis
Base Hydrolysis0.1 M NaOH60°C4 hoursHydrolysis
Oxidation3% H₂O₂Room Temp24 hoursOxidation
Thermal DegradationDry Heat80°C48 hoursThermolysis
PhotodegradationUV Light (254 nm) & Visible LightRoom Temp7 daysPhotolysis, Photo-oxidation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the general procedure for conducting forced degradation studies.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at time points and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C. Dissolve samples at different time points for analysis.

  • Photodegradation: Expose the solid drug and a solution of the drug to a combination of UV and visible light in a photostability chamber. Analyze samples at various time points.

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (active) GLI (active) GLI->GLI (active) This compound Derivative This compound Derivative This compound Derivative->SMO Inhibits Target Gene Transcription Target Gene Transcription GLI (active)->Target Gene Transcription Promotes

Caption: Inhibition of the Hedgehog signaling pathway by a this compound derivative.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation API This compound Formulation Formulation with Excipients API->Formulation Acid Acid Hydrolysis Formulation->Acid Stress Conditions Base Base Hydrolysis Formulation->Base Stress Conditions Oxidation Oxidation Formulation->Oxidation Stress Conditions Photo Photodegradation Formulation->Photo Stress Conditions Thermal Thermal Stress Formulation->Thermal Stress Conditions HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC MS LC-MS for Identification HPLC->MS If unknown peaks Stability Assess Stability Profile HPLC->Stability Degradants Identify Degradation Products MS->Degradants Degradants->Stability

Caption: Workflow for assessing the stability of this compound formulations.

Reducing reaction time in the synthesis of 2-Phenylimidazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 2-Phenylimidazole derivatives, with a focus on reducing reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to significantly reduce the reaction time for the synthesis of this compound derivatives?

A1: Several modern techniques can drastically shorten the synthesis time compared to traditional methods. The most effective approaches include:

  • Microwave-Assisted Synthesis: This is one of the most prominent methods for accelerating the reaction, often reducing reaction times from hours to mere minutes.[1][2][3][4][5]

  • Ultrasonic Irradiation (Sonochemistry): Ultrasound can enhance reaction rates and yields, providing a rapid and efficient alternative to conventional heating.

  • Advanced Catalysis: The use of highly efficient catalysts such as nanoparticles (e.g., Ni, CuI, ZnO), ionic liquids, and phase transfer catalysts can significantly speed up the synthesis process.

Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?

A2: Low yields in this compound synthesis can stem from several factors. Common issues include incomplete reactions, degradation of starting materials, and the formation of side products.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.

  • Purity of Reactants: Ensure high-purity starting materials are used, as impurities can lead to side reactions and degradation. For instance, o-phenylenediamine is susceptible to oxidation.

  • Optimize Stoichiometry: The molar ratio of reactants is crucial. Experiment with slight excesses of one reactant to favor the desired product formation.

  • Catalyst Selection and Handling: The choice and handling of the catalyst are critical. Ensure the catalyst is active and used in the correct amount. Some catalysts may require specific activation or handling conditions.

Q3: I am struggling with the purification of my this compound derivative. What are the best practices?

A3: Purification can be challenging due to the nature of the product and potential impurities.

  • Recrystallization: This is a common and effective method for purifying solid products. Experiment with different solvents or solvent pairs to find the optimal conditions for crystallization of the desired product while leaving impurities in the solution.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a powerful technique. The choice of stationary phase (e.g., silica gel) and eluent system is critical for good separation.

  • Aqueous Wash: If the product is not water-soluble, an acidic wash (e.g., with dilute HCl) can be used to remove basic impurities.

Troubleshooting Guides

Issue 1: Reaction is very slow or not proceeding.
Possible Cause Suggested Solution
Inefficient Heating For conventional heating, ensure uniform and adequate temperature. Consider switching to microwave or ultrasound-assisted heating for significant rate enhancement.
Catalyst Inactivity The catalyst may be poisoned or deactivated. Use a fresh batch of catalyst or consider a different catalytic system. For example, supported KMnO₄/SiO₂ has been reported to give high yields in 2.5 hours at room temperature.
Poor Solubility of Reactants The reactants may not be sufficiently soluble in the chosen solvent. Select a solvent in which all reactants have good solubility at the reaction temperature.
Incorrect pH The reaction may be pH-sensitive. Adjust the pH of the reaction mixture to the optimal range for the specific synthetic route.
Issue 2: Formation of significant by-products.
Possible Cause Suggested Solution
High Reaction Temperature Excessive heat can lead to the decomposition of reactants or products and the formation of tars or other by-products. Optimize the temperature by running the reaction at a lower temperature for a longer time.
Incorrect Reactant Ratios An incorrect stoichiometric ratio of reactants can lead to the formation of undesired products. Carefully control the molar ratios of the starting materials.
Presence of Oxygen Some starting materials, like o-phenylenediamine, are prone to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for different methods to synthesize this compound derivatives, highlighting the significant reduction in reaction time achieved with modern techniques.

Table 1: Microwave-Assisted vs. Conventional Synthesis

MethodCatalystReaction TimeYield (%)Reference
MicrowaveGlacial Acetic Acid1-4 minHigh
MicrowaveKI7-10 minGood
ConventionalMnO₂>24 hoursAcceptable
ConventionalBaMnO₄>22 hoursEffective

Table 2: Ultrasound-Assisted vs. Conventional Synthesis

MethodCatalystReaction TimeYield (%)Reference
UltrasoundNBS25 min78.1-99.0%
UltrasoundIonic Liquid35-60 min73-98%
Conventional RefluxIonic Liquid120-190 min38-86%

Table 3: Comparison of Various Catalytic Systems

CatalystReaction TimeTemperatureYield (%)Reference
Supported KMnO₄/SiO₂2.5 hoursRoom Temp.79.9%
Silicotungstic Acid1 hour78 °Cup to 82%
Nanoparticle Ni and CuI20-48 hours110-140 °CHigh
Multi-walled carbon nanotubesNot specifiedNot specified96%

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Substituted-4,5-diphenylimidazole Derivatives

Materials:

  • Benzil

  • Aldehydes

  • Ammonium acetate

  • Glacial acetic acid

  • Silica gel

Procedure:

  • In a microwave-safe vessel, mix equimolar amounts of benzil and the desired aldehyde with an excess of ammonium acetate.

  • Add a catalytic amount of glacial acetic acid.

  • Triturate the mixture with a small amount of silica gel.

  • Expose the mixture to microwave irradiation for 1-4 minutes (optimize time for specific reactants).

  • After the reaction, allow the mixture to cool.

  • The product can be purified by recrystallization.

Protocol 2: Ultrasound-Assisted Synthesis of 2-Phenylimidazoline

Materials:

  • Ethylenediamine

  • Benzaldehyde

  • Dichloromethane

  • N-Bromosuccinimide (NBS)

Procedure:

  • In a suitable reaction vessel, dissolve ethylenediamine and benzaldehyde in dichloromethane.

  • Add NBS as the catalyst.

  • Place the vessel in an ultrasonic bath and sonicate for 25 minutes.

  • Monitor the reaction progress using TLC.

  • Upon completion, the product can be isolated and purified.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants (e.g., Aldehyde, Amine Source) Mixing Mix Reactants, Catalyst, Solvent Reactants->Mixing Catalyst Choose Catalyst (e.g., Nanoparticles, Ionic Liquid) Catalyst->Mixing Solvent Select Solvent Solvent->Mixing Heating Apply Energy Source (Microwave, Ultrasound, Conventional Heat) Mixing->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction/Filtration Quenching->Extraction Purification Purification (Recrystallization, Chromatography) Extraction->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: Generalized workflow for the synthesis of this compound derivatives.

troubleshooting_workflow Start Low or No Product Yield? CheckCompletion Is the reaction complete? (Check TLC) Start->CheckCompletion ExtendRxn Extend reaction time or a) cautiously increase temperature CheckCompletion->ExtendRxn No CheckPurity Are starting materials pure? CheckCompletion->CheckPurity Yes SuccessfulProduct Improved Yield ExtendRxn->SuccessfulProduct PurifyReactants Purify starting materials CheckPurity->PurifyReactants No OptimizeStoichiometry Optimize reactant stoichiometry CheckPurity->OptimizeStoichiometry Yes PurifyReactants->SuccessfulProduct OptimizeStoichiometry->SuccessfulProduct

Caption: Troubleshooting guide for low product yield in this compound synthesis.

References

Technical Support Center: The Debus-Radziszewski Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Debus-Radziszewski reaction. Our aim is to help you overcome common challenges, minimize by-product formation, and optimize your imidazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Debus-Radziszewski reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in the Debus-Radziszewski synthesis.[1] This multi-component reaction is sensitive to several factors. Here’s a troubleshooting guide to help you identify and resolve the problem:

  • Suboptimal Stoichiometry: The molar ratio of the 1,2-dicarbonyl compound, aldehyde, and the ammonia source is critical for maximizing the yield. A common strategy is to use an excess of the ammonia source, such as ammonium acetate.[1]

  • Reaction Temperature: The temperature can significantly impact the reaction rate and product stability. If the temperature is too low, the reaction may be slow or incomplete. Conversely, excessively high temperatures can lead to the degradation of reactants and products.[1] A systematic variation of the temperature is recommended to find the optimal conditions for your specific substrates.

  • Poor Solubility of Starting Materials: The solubility of your reactants in the chosen solvent directly affects the reaction rate. If you observe poor solubility, consider screening alternative solvents.

  • Impure Reactants: The purity of your starting materials is crucial. Impurities in the 1,2-dicarbonyl compound, aldehyde, or ammonia source can lead to unwanted side reactions. Consider purifying your starting materials if their purity is in doubt.

  • Inefficient Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

Q2: I am observing significant by-product formation in my reaction. What are the likely by-products and how can I minimize them?

A2: The most commonly reported by-product in the Debus-Radziszewski reaction is an oxazole derivative . This occurs through a competing reaction pathway. Additionally, a reverse Aldol condensation of the starting aldehyde can occur, especially at higher temperatures.

Here are some strategies to minimize by-product formation:

  • Temperature Control: Carefully controlling the reaction temperature can help suppress side reactions that may have a higher activation energy.

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Various catalysts have been shown to improve the yield of the desired imidazole product, thereby reducing the proportion of by-products.

  • Slow Addition of Aldehyde: In some cases, the slow addition of the aldehyde to the mixture of the dicarbonyl compound and the ammonia source can reduce the formation of side products.

  • Inert Atmosphere: If your starting materials or product are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Below is a diagram illustrating the competitive reaction pathways leading to the desired imidazole and the common oxazole by-product.

G Reactants 1,2-Dicarbonyl + Aldehyde + Ammonia Diimine Diimine Intermediate Reactants->Diimine Condensation Oxazole_Intermediate Oxazole Intermediate Reactants->Oxazole_Intermediate Alternative Condensation Imidazole Desired Imidazole Product Diimine->Imidazole Condensation with Aldehyde Oxazole Oxazole By-product Oxazole_Intermediate->Oxazole Cyclization

Caption: Competing pathways in the Debus-Radziszewski reaction.

Q3: How can I effectively purify my synthesized imidazole?

A3: The purification of imidazoles can be challenging due to their polarity. Here are some common and effective purification techniques:

  • Recrystallization: If your imidazole is a solid, recrystallization from a suitable solvent is often the most effective method for purification. Ethanol is a commonly used solvent.[1]

  • Column Chromatography: While the polarity of imidazoles can sometimes make it difficult, column chromatography using silica gel can be an effective purification method.

  • Aqueous Wash: For products that are not soluble in water, an acidic wash (e.g., with dilute HCl) can be used to protonate the basic imidazole and extract it into the aqueous phase. Subsequent neutralization of the aqueous layer followed by extraction with an organic solvent can recover the purified imidazole.

  • Precipitation: In many cases, the imidazole product will precipitate out of the reaction mixture upon cooling or by adding cold water. The resulting solid can then be collected by filtration.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies, showcasing the impact of different catalysts and reaction conditions on the yield of the Debus-Radziszewski reaction.

Table 1: Effect of Different Catalysts on Imidazole Yield

CatalystCatalyst Loading (mol%)Reaction Time (min)Yield (%)Reference
None-3090
Urea-ZnCl₂-3099
Silicotungstic Acid7.5-94
DABCO-72092
Lactic Acid--92
Boric Acid540-70Quantitative
TiO₂-SiO₂ NPs--92

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

MethodReaction TimeYield (%)Reference
Conventional HeatingSeveral hoursOften lower
Microwave Irradiation5-7 minutesGenerally higher

Experimental Protocols

1. Classical Debus-Radziszewski Synthesis (Conventional Heating)

This protocol is a representative example of the traditional Debus-Radziszewski synthesis.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent such as ethanol.

    • Add the ammonia source, typically ammonium acetate (at least 2 equivalents), to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • If the product precipitates upon cooling, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

    • The crude product can be further purified by recrystallization.

Below is a workflow diagram for the classical experimental protocol.

G cluster_protocol Classical Debus-Radziszewski Protocol A Dissolve Reactants (Dicarbonyl, Aldehyde) in Ethanol B Add Ammonium Acetate A->B C Reflux for 2-3 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Precipitate/Filter Product E->F G Purify by Recrystallization F->G

Caption: Experimental workflow for the classical Debus-Radziszewski synthesis.

2. Microwave-Assisted Debus-Radziszewski Synthesis

This protocol offers a more rapid and often higher-yielding alternative to the conventional method.

  • Procedure:

    • In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and an excess of ammonium acetate (e.g., 5 mmol).

    • This reaction can often be performed under solvent-free conditions.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified power (e.g., 720 watts) for a short duration (e.g., 5-7 minutes). The optimal time and power should be determined experimentally.

    • After irradiation, allow the vessel to cool to room temperature.

    • Add cold water to the reaction mixture and stir to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for troubleshooting low yields in the Debus-Radziszewski synthesis.

G Start Low Yield Observed Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Optimize_Temp Optimize Reaction Temperature Check_Stoichiometry->Optimize_Temp If correct Check_Purity Check Reactant Purity Optimize_Temp->Check_Purity If no improvement Screen_Solvents Screen Different Solvents Check_Purity->Screen_Solvents If pure Add_Catalyst Consider Adding a Catalyst Screen_Solvents->Add_Catalyst If no improvement Monitor_Time Monitor Reaction Over Time (TLC) Add_Catalyst->Monitor_Time If still low Improved_Yield Improved Yield Monitor_Time->Improved_Yield If complete

References

Validation & Comparative

Comparative study of different 2-Phenylimidazole synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical structures is of paramount importance. 2-Phenylimidazole is a key structural motif in many pharmacologically active compounds and functional materials. This guide provides a comparative analysis of various synthetic methods for this compound, offering insights into their efficiency, reaction conditions, and procedural details. The information is supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation: A Comparative Overview of this compound Synthesis Methods

The following table summarizes the performance of different synthetic strategies for this compound, providing a clear comparison of their respective yields, reaction times, and key conditions.

Synthesis MethodKey ReagentsCatalyst/SolventTemperature (°C)TimeYield (%)Reference(s)
Classical Debus-Radziszewski Benzaldehyde, Glyoxal, AmmoniaAcetic Acid1005 - 24 hours~70[1]
Catalytic Debus-Radziszewski Benzil, Benzaldehyde, Ammonium acetateSilica Tungstic Acid / Ethanol781 hourup to 82[2][3]
Microwave-Assisted Synthesis Benzil, Benzaldehyde, Ammonium acetateGlacial Acetic Acid (catalyst), Solvent-freeMicrowave1 - 3 minutesup to 95
Ultrasound-Assisted Synthesis Aromatic Aldehydes, o-phenylenediamineNaOH/I₂Room Temperature4 - 7 minutesup to 99[4]
Alkylation of Imidazole Imidazole, IodobenzeneNanoparticle Nickel, Copper Iodide / DMF110 - 14020 - 48 hours80 - 85

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the general reaction pathways for the synthesis of this compound and a typical experimental workflow.

G cluster_dr Debus-Radziszewski Synthesis cluster_alkylation Alkylation of Imidazole benzaldehyde Benzaldehyde intermediate Diimine Intermediate benzaldehyde->intermediate + Glyoxal + Ammonia glyoxal Glyoxal glyoxal->intermediate ammonia Ammonia ammonia->intermediate phenylimidazole This compound intermediate->phenylimidazole Condensation imidazole Imidazole phenylimidazole2 This compound imidazole->phenylimidazole2 + Iodobenzene iodobenzene Iodobenzene iodobenzene->phenylimidazole2

General reaction pathways for this compound synthesis.

G start Start reagents Mix Reagents (e.g., Aldehyde, Dicarbonyl, Ammonia Source) start->reagents reaction Reaction under Specific Conditions (Heating, MW, US) reagents->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Complete purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

A typical experimental workflow for chemical synthesis.

Experimental Protocols

This section provides detailed methodologies for the key synthesis methods discussed.

Classical Debus-Radziszewski Synthesis

This method represents the traditional approach to imidazole synthesis.

Materials:

  • Benzil (2.5 g)

  • Benzaldehyde (1.5 mL)

  • Ammonium acetate (5 g)

  • Glacial acetic acid (40 mL)

  • Methanol

  • Cold water

Procedure:

  • To a 250 mL round bottom flask, add benzil (2.5 g), benzaldehyde (1.5 mL), and ammonium acetate (5 g).

  • Add 40 mL of glacial acetic acid to the flask.

  • Heat the reaction mixture on a water bath at 100°C for 5-24 hours with a condenser attached.

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and filter the product under suction to remove any insoluble by-products.

  • Recrystallize the crude product from methanol to obtain pure 2,4,5-triphenylimidazole (a close analog of this compound, with the procedure being adaptable).

Catalytic Debus-Radziszewski Synthesis (Silica Tungstic Acid)

This method utilizes a catalyst to improve reaction efficiency.

Materials:

  • Benzyl

  • Aromatic aldehyde derivatives

  • Ammonium acetate

  • Silica tungstic acid

  • Ethanol

Procedure:

  • In a suitable reaction vessel, combine benzyl, the aromatic aldehyde derivative, and ammonium acetate.

  • Add ethanol as the solvent and silica tungstic acid as the catalyst.

  • Heat the reaction mixture to 78°C and maintain for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include solvent evaporation and extraction.

  • Purify the product by recrystallization or column chromatography.

Microwave-Assisted Synthesis

This method employs microwave irradiation to dramatically reduce reaction times.

Materials:

  • Benzil

  • Aromatic aldehydes

  • Ammonium acetate

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a microwave-safe vessel, mix equimolar amounts of benzil, the desired aromatic aldehyde, and an excess of ammonium acetate.

  • Add a catalytic amount of glacial acetic acid. The reaction is performed under solvent-free conditions.

  • Subject the mixture to microwave irradiation for 1-3 minutes.

  • After irradiation, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water (approximately 50 mL) to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the product from ethanol to obtain the purified 2-substituted-4,5-diphenylimidazole.

Ultrasound-Assisted Synthesis

This green chemistry approach uses ultrasonic irradiation to promote the reaction at room temperature.

Materials:

  • o-phenylenediamine

  • Aromatic aldehyde

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Ethanol

Procedure:

  • In a suitable vessel, dissolve o-phenylenediamine and the aromatic aldehyde in ethanol.

  • Add NaOH and a catalytic amount of I₂ to the mixture.

  • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for 4-7 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, perform a standard work-up procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Isolate the product by evaporating the solvent and purify by recrystallization.

Alkylation of Imidazole

This alternative route involves the direct C-H arylation of the imidazole ring.

Materials:

  • Imidazole (0.6 g, 10 mmol)

  • Iodobenzene (1.2 g, 10 mmol)

  • Nanoparticle nickel (0.1 g)

  • Copper iodide (0.2 g, 1 mmol)

  • Dry N,N-Dimethylformamide (DMF) (10 mL)

  • Ethyl acetate

  • Water

Procedure:

  • In a 25 mL three-necked flask, combine imidazole (0.6 g), iodobenzene (1.2 g), nanoparticle nickel (0.1 g), and copper iodide (0.2 g).

  • Add 10 mL of dry DMF to the flask.

  • Heat the mixture to 120°C with stirring and maintain the reaction at this temperature for 24 hours.

  • After the reaction, cool the mixture and separate the catalyst by centrifugation.

  • Pour the supernatant into 50 mL of water and extract with ethyl acetate (e.g., 3 x 20 mL).

  • Combine the organic layers, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

References

2-Phenylimidazole vs. Other Imidazole Derivatives as Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of 2-Phenylimidazole and other imidazole derivatives, supported by experimental data from various studies. The information is intended to assist researchers in selecting the most suitable corrosion inhibitor for their specific application.

Performance Comparison of Imidazole Derivatives

The following table summarizes the corrosion inhibition efficiency and other key performance metrics of this compound and a range of other imidazole derivatives on different metals in various corrosive environments. The data has been compiled from multiple research articles to provide a broad overview. It is important to note that the experimental conditions, such as inhibitor concentration, temperature, and exposure time, vary between studies, which can influence the reported efficiencies.

InhibitorMetalCorrosive MediumConcentration (M)Temperature (°C)Inhibition Efficiency (IE%)Corrosion Current Density (icorr) (µA/cm²)Reference
2-Phenyl-1H-benzimidazoleHigh-strength X70 steel1 M HCl-35Effective inhibitor-[1]
2-(2-aminophenyl)-1H-benzimidazole (APhBI)S235 steel1 M HCl0.0032587.09-[1]
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)S235 steel1 M HCl0.0032585.06-[1]
2-Mercapto-1-methylimidazole (MMI)Mild steel5% HCl0.005-91.18-[2]
5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ)Carbon Steel1 M HCl0.001-94.8-[3]
5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (CDIQ)Carbon Steel1 M HCl0.001-95.8-
2,4,5-tris(2-methoxyphenyl)-4,5-dihydro-1H-imidazole (2M-C)Carbon Steel1 M HCl0.001-98.6-
4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenol (TOPI)Carbon Steel1 M HCl0.0013095.5-
ImidazoleCarbon Steel WeldmentDistrict Heating Water500 ppm6091.7-
1-MethylimidazoleCopper-0.001-~66-
1H-benzimidazoleCopper-0.001-~80-

Experimental Protocols

The data presented in this guide was obtained using standard corrosion testing methodologies. Below are generalized protocols for the key experimental techniques cited in the referenced studies.

Weight Loss Method (Gravimetric)

This method determines the corrosion rate by measuring the loss in weight of a metal specimen after exposure to a corrosive environment.

Procedure:

  • Specimen Preparation: Metal coupons of known dimensions are cleaned, degreased with a solvent like acetone, dried, and weighed accurately.

  • Immersion: The weighed coupons are immersed in the corrosive solution, with and without the inhibitor, for a specified period and at a controlled temperature.

  • Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a solution of NaOH and zinc dust), rinsed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These tests are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion current density (icorr) and corrosion potential (Ecorr).

Procedure:

  • The metal specimen is immersed in the test solution until a stable open circuit potential (OCP) is reached.

  • A potential scan is applied, typically from a cathodic potential to an anodic potential relative to the OCP, at a slow scan rate (e.g., 1 mV/s).

  • The resulting current is recorded as a function of the applied potential, generating a Tafel plot.

  • The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr).

  • The inhibition efficiency is calculated using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the determination of the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

Procedure:

  • The system is allowed to stabilize at the OCP.

  • A small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • The impedance response of the system is measured and typically represented as Nyquist and Bode plots.

  • The data is fitted to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

  • The inhibition efficiency is calculated using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for evaluating the performance of corrosion inhibitors.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Evaluation start Start prep_metal Prepare Metal Specimen (Cleaning, Weighing) start->prep_metal prep_solution Prepare Corrosive Solution (with and without Inhibitor) start->prep_solution weight_loss Weight Loss Measurement (Immersion) prep_metal->weight_loss electrochemical Electrochemical Measurements (EIS, Potentiodynamic Polarization) prep_metal->electrochemical prep_solution->weight_loss prep_solution->electrochemical calc_cr Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr analyze_electrochem Analyze Electrochemical Data (icorr, Rct, IE%) electrochemical->analyze_electrochem compare Compare Performance calc_cr->compare surface_analysis Surface Analysis (SEM, XPS, etc.) analyze_electrochem->surface_analysis analyze_electrochem->compare surface_analysis->compare end End compare->end

Caption: Generalized workflow for corrosion inhibitor evaluation.

References

A Comparative Guide to the Biological Activity of 2-Phenylimidazole and Its Substituted Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylimidazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This guide provides a comparative overview of the biological activities of substituted this compound derivatives, supported by experimental data. Due to a lack of extensive research directly comparing derivatives to the parent this compound, this guide compiles data from various studies to offer insights into their structure-activity relationships (SAR).

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for the anti-inflammatory, anticancer, and antimicrobial activities of various this compound derivatives. It is important to note that the activities are often compared to standard drugs rather than the unsubstituted this compound, and direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay. The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

Table 1: In Vivo Anti-inflammatory Activity of this compound Derivatives

Compound IDSubstitution PatternAssayDose% Inhibition of EdemaReference Compound% Inhibition (Reference)
1 This compound derivativeCarrageenan-induced rat paw edema-SignificantNimesulide-
2 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amineIn vitro COX-2 Inhibition (IC50)-0.07 µM--
3 Fused phenylimidazole derivativesCarrageenan-induced rat paw edema-Significant--

Data compiled from multiple sources. Direct comparison should be made cautiously.[1][2][3]

Anticancer Activity

Substituted 2-phenylimidazoles have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, and the targeting of receptor tyrosine kinases like c-Met.

Table 2: In Vitro Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound IDSubstitution PatternA549 (Lung)Hs-683 (Glioblastoma)MCF-7 (Breast)SK-MEL-28 (Melanoma)B16-F10 (Melanoma)Reference
4e 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamide>100>1009.09.0>100[4]
4f 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamide>100>100>1007.810.8[4]
Triflorcas 2-phenylimidazo[2,1-b]benzothiazole derivative-----
38 2-phenylbenzimidazole derivative4.47 µg/mL----
40 2-phenylbenzimidazole derivative-----

Note: Triflorcas was evaluated against the NCI60 cancer cell line panel, showing a unique profile of growth inhibitory responses. Compounds 38 and 40 also showed activity against MDA-MB-231 (breast) and PC3 (prostate) cancer cell lines.

Antimicrobial Activity

The this compound scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cellular processes.

Table 3: In Vitro Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound IDSubstitution PatternS. aureusS. epidermidisT. mentagrophytesT. rubrumM. audouniiReference
2a-j N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides25-0.2425-0.2425-0.2425-0.2425-0.24
3a N-Mannich base of 2-Phenyl-5-benzimidazole sulfonic acid>100>100>100>100>100
3d N-Mannich base of 2-Phenyl-5-benzimidazole sulfonic acid>100>100>100>100>100

Note: Compounds 2a-j also exhibited antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The N-Mannich bases showed no significant antimicrobial activity compared to standard drugs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.

Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory)

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Drug Administration: Test compounds or the standard drug (e.g., Nimesulide) are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

MTT Assay (Anticancer)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Broth Microdilution Method (Antimicrobial)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Cell Line Culture Cell Line Culture Seeding in 96-well Plates Seeding in 96-well Plates Cell Line Culture->Seeding in 96-well Plates Compound Treatment Compound Treatment Seeding in 96-well Plates->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Signaling Pathway Analysis Signaling Pathway Analysis Data Analysis (IC50)->Signaling Pathway Analysis Western Blot (e.g., PI3K/Akt) Western Blot (e.g., PI3K/Akt) Signaling Pathway Analysis->Western Blot (e.g., PI3K/Akt) Xenograft Model Xenograft Model Signaling Pathway Analysis->Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition End End Tumor Growth Inhibition->End Start Start Start->Cell Line Culture

Caption: Workflow for anticancer evaluation of this compound derivatives.

PI3K/Akt Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Activates Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival Promotes Triflorcas This compound Derivative (Triflorcas) Triflorcas->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt pathway by a this compound derivative.

References

Validating the efficacy of 2-Phenylimidazole as an antifungal agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of 2-Phenylimidazole and its derivatives against common fungal pathogens. The performance of these compounds is evaluated alongside established antifungal agents, supported by experimental data and detailed methodologies to assist in research and drug development efforts. While direct quantitative data for the parent this compound is limited in the reviewed literature, this guide leverages available data on its closely related derivatives to provide a substantive analysis of its potential as an antifungal agent.

Quantitative Efficacy Summary

The antifungal activity of this compound derivatives and comparator drugs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values are indicative of greater antifungal potency. The following tables summarize the in vitro activity of various imidazole derivatives and standard antifungal agents against clinically relevant fungal species.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Imidazole Derivatives and Fluconazole Against Candida Species

Compound/DrugCandida albicansCandida glabrataCandida kruseiCandida parapsilosis
(2-methyl-1H-imidazol-1-yl)methanol (SAM3)62.5 - 500---
1,1′-methanediylbis(1H-benzimidazole (AM5)~312.5 (mean)---
(1H-benzo[d]imidazol-1-yl)methanol (SAM5)~312.5 (mean)---
Fluconazole (Comparator) 0.064 - 16[1]4 - 32[1]Resistant (MIC ≥64)[2]0.125 - 16

Data for imidazole derivatives is derived from a study on their synergistic effects and represents a range or mean of activity.[3] Data for Fluconazole is compiled from multiple sources and represents a typical range of MICs.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Amphotericin B Against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.125 - 10.250.5
Candida glabrata0.125 - 10.250.5
Candida parapsilosis0.125 - 10.5-
Aspergillus fumigatus0.5 - 424
Aspergillus flavus2 - 4--
Aspergillus niger0.5 - 1--
Aspergillus terreus2 - 4--
Rhizopus arrhizus0.50.5-

Data for Amphotericin B is compiled from multiple studies and represents a general range of activity.[4]

Experimental Protocols

The determination of antifungal efficacy relies on standardized and reproducible experimental protocols. The following section details the widely accepted broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Method for Antifungal Susceptibility Testing (Based on CLSI Guidelines)

This method is the gold standard for determining the MIC of an antifungal agent against yeast and filamentous fungi.

1. Inoculum Preparation:

  • Yeasts (e.g., Candida spp.): Yeast isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours. Several well-isolated colonies are then suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration.

  • Molds (e.g., Aspergillus spp.): Molds are grown on an appropriate agar medium until sporulation is evident. Conidia are harvested by flooding the agar surface with sterile saline, often containing a wetting agent like Tween 20, and gently scraping the surface. The resulting conidial suspension is transferred to a sterile tube, and larger particles are allowed to settle. The conidial concentration is then adjusted using a hemocytometer to the final desired concentration.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the antifungal agent is prepared by dissolving the compound in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a liquid broth medium, typically RPMI 1640 medium buffered with MOPS.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.

  • A growth control well (containing the fungal inoculum but no antifungal agent) and a sterility control well (containing uninoculated medium) are included on each plate.

  • The microtiter plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • Following incubation, the plates are examined for visible fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. For some antifungals like amphotericin B, a complete inhibition of growth (100%) is used as the endpoint.

Mechanism of Action and Signaling Pathways

Imidazole derivatives, including this compound, belong to the azole class of antifungal agents. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is absent in mammalian cells.

The key enzyme targeted by azole antifungals is lanosterol 14-α-demethylase, a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. This alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.

Antifungal_Mechanism_of_Action cluster_Fungal_Cell Fungal Cell cluster_Effects Cellular Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol_Precursors Ergosterol_Precursors Lanosterol->Ergosterol_Precursors Lanosterol 14-α-demethylase (CYP51A1) Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Other enzymes Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation 2_Phenylimidazole 2_Phenylimidazole Lanosterol 14-α-demethylase\n(CYP51A1) Lanosterol 14-α-demethylase (CYP51A1) 2_Phenylimidazole->Lanosterol 14-α-demethylase\n(CYP51A1) Inhibition Ergosterol_Depletion Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic_Sterol_Accumulation Altered_Membrane_Fluidity Altered_Membrane_Fluidity Ergosterol_Depletion->Altered_Membrane_Fluidity Toxic_Sterol_Accumulation->Altered_Membrane_Fluidity Enzyme_Dysfunction Enzyme_Dysfunction Altered_Membrane_Fluidity->Enzyme_Dysfunction Fungal_Growth_Inhibition Fungal_Growth_Inhibition Enzyme_Dysfunction->Fungal_Growth_Inhibition

Caption: Mechanism of action of this compound.

The diagram above illustrates the inhibition of the ergosterol biosynthesis pathway by this compound, leading to fungal cell membrane disruption and growth inhibition.

Experimental Workflow

The process of evaluating the antifungal efficacy of a compound like this compound involves a systematic workflow from initial screening to detailed characterization.

Experimental_Workflow cluster_Preparation Preparation cluster_Screening Primary Screening cluster_Analysis Data Analysis and Comparison cluster_Characterization Further Characterization Compound_Synthesis Synthesize and Purify This compound Derivatives Broth_Microdilution Broth Microdilution Assay (MIC Determination) Compound_Synthesis->Broth_Microdilution Fungal_Culture Culture and Standardize Fungal Strains Fungal_Culture->Broth_Microdilution MIC_Comparison Compare MICs with Standard Antifungals Broth_Microdilution->MIC_Comparison Data_Tabulation Tabulate Quantitative Data MIC_Comparison->Data_Tabulation Mechanism_Studies Mechanism of Action Studies (e.g., Ergosterol Assay) Data_Tabulation->Mechanism_Studies Toxicity_Assay In Vitro Cytotoxicity Assays Mechanism_Studies->Toxicity_Assay

Caption: Workflow for antifungal efficacy validation.

This workflow outlines the key stages in assessing the potential of this compound and its derivatives as antifungal agents, from initial synthesis and screening to in-depth mechanistic and safety evaluations.

References

2-Phenylimidazole: A Comparative Performance Analysis as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Phenylimidazole (2-PI) as a curing agent for epoxy resins against other common alternatives. The following sections present a summary of its performance based on experimental data, detailed methodologies for key experiments, and visualizations of relevant processes.

Performance Comparison

This compound is a highly effective latent curing agent and accelerator for epoxy resin systems. Its performance is often compared with other imidazole derivatives and conventional curing agents. The data presented below, compiled from various studies, highlights its key characteristics.

Curing Time

The curing time of an epoxy resin is a critical parameter in many applications. This compound generally offers a moderate curing speed compared to other imidazoles.

Curing AgentCuring Time at 150°C (seconds)Curing Time at 180°C (seconds)
Imidazole (Im)106
2-Methylimidazole (2-MI)74
2-Ethyl-4-methylimidazole (2E4MI)63
This compound (2-PI) 12 7
1-Methylimidazole (1-MI)158

Data sourced from a study on the curing behaviors of an epoxy resin with various imidazoles[1].

Pot Life and Glass Transition Temperature (Tg)

Pot life, the period during which a mixed resin system remains usable, and the glass transition temperature (Tg), which indicates the thermal stability of the cured material, are crucial for processing and end-use performance.

Curing Agent / AcceleratorPot Life (minutes at specified temperature)Glass Transition Temperature (Tg) (°C)
This compound (2PZ) 17 min @ 80°C 158
2-Ethyl-4-methylimidazole (2E4MZ)4 min @ 80°C156
2-Methylimidazole Azine30 min @ 80°C156

Note: Data for this compound (2PZ) and other imidazoles are presented as accelerators for anhydride and phenolic curing agents. The specific epoxy resin and curing conditions will influence these values.

Reactivity and Mechanical Properties

Reactivity Comparison:

  • This compound (2-PI): Reacts slightly slower at room temperature compared to 2-Methylimidazole or 2-Ethyl-4-methylimidazole, providing a more balanced curing profile with strong performance under heat[2]. The polymerization effectiveness of imidazoles is reported to be in the order of 2-ethyl-4-methylimidazole (EMI) > 1-n-butylimidazole (BI) > this compound (PI) > imidazole (I)[3].

  • 2-Methylimidazole (2-MI): Exhibits the fastest reaction time among the tested imidazoles in some studies[1]. It offers a good balance of mechanical strength, thermal resistance, and chemical inertness.

  • 2-Ethyl-4-methylimidazole (2E4MI): Known for its high reactivity and is often used as a benchmark for fast-curing systems.

Mechanical Properties:

Optimized concentrations of this compound can improve the mechanical strength (tensile and flexural) and toughness of the cured epoxy. The addition of 2-PI is known to significantly improve the heat resistance and mechanical properties of coatings. However, excessive concentrations can lead to embrittlement, reducing impact resistance and flexibility.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of curing agent performance. Below are protocols for key experiments.

Determination of Curing Time (Indentation Method)

This method provides a simple and direct measurement of the gelation time of an epoxy resin system.

Apparatus:

  • Hot plate with controlled temperature

  • Glass vials or aluminum pans

  • Metal pin or needle

  • Timer

Procedure:

  • Preheat the hot plate to the desired curing temperature (e.g., 150°C or 180°C).

  • Mix the epoxy resin with the specified amount of this compound or other curing agents.

  • Place a small amount of the resin mixture into a vial or pan on the hot plate and start the timer.

  • At regular, short intervals (e.g., every second), gently pierce the surface of the resin mixture with the metal pin.

  • The curing time is recorded as the point when the pin no longer pierces the surface of the resin.

Differential Scanning Calorimetry (DSC) for Curing Behavior Analysis

DSC is used to study the heat flow associated with the curing reaction, providing information on the onset and peak of the curing exotherm.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans and lids

  • Precision balance

Procedure:

  • Accurately weigh 5-10 mg of the uncured epoxy resin mixture into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak corresponding to the curing reaction.

  • The onset temperature, peak temperature, and total heat of curing can be determined from the thermogram.

Glass Transition Temperature (Tg) Measurement

The Tg of a cured epoxy resin can be determined using DSC or Dynamic Mechanical Analysis (DMA).

DSC Method:

  • Prepare a fully cured sample of the epoxy resin.

  • Place a small, weighed amount of the cured sample into a DSC pan.

  • Heat the sample in the DSC at a controlled rate (e.g., 10°C/min).

  • The Tg is observed as a step-like change in the baseline of the heat flow curve. It is typically reported as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Apparatus:

  • Thermogravimetric Analyzer

  • Sample pans (e.g., platinum or alumina)

  • Precision balance

Procedure:

  • Place a small, accurately weighed amount of the cured epoxy sample into a TGA sample pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Record the sample mass as a function of temperature.

  • The temperature at which significant weight loss begins is an indicator of the thermal stability of the material.

Mechanical Properties Testing

The flexural and tensile properties of the cured epoxy resin are determined according to ASTM standards.

Flexural Properties (ASTM D790):

  • Prepare rectangular bar specimens of the cured epoxy resin according to the dimensions specified in ASTM D790.

  • Conduct a three-point bending test using a universal testing machine. The specimen is supported at two points and a load is applied to the center.

  • The load and deflection are recorded until the specimen breaks or reaches a specified strain.

  • Flexural strength and modulus are calculated from the load-deflection curve.

Tensile Properties (ASTM D638):

  • Prepare dumbbell-shaped specimens of the cured epoxy resin as specified in ASTM D638.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

  • The load and elongation are recorded throughout the test.

  • Tensile strength, modulus, and elongation at break are calculated from the resulting stress-strain curve.

Visualizations

The following diagrams illustrate the curing mechanism and the experimental workflow for performance evaluation.

Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination 2-PI This compound (Nucleophile) Epoxy Epoxy Resin (Oxirane Ring) 2-PI->Epoxy Attacks Intermediate Alkoxide Intermediate Epoxy->Intermediate Ring Opening Another_Epoxy Another Epoxy Monomer Intermediate->Another_Epoxy Anionic Polymerization Polymer_Chain Growing Polymer Chain Another_Epoxy->Polymer_Chain Crosslinked_Network Crosslinked Thermoset Network Polymer_Chain->Crosslinked_Network

Caption: Curing mechanism of epoxy resin with this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Performance Analysis Resin Epoxy Resin Mixing Mixing Resin->Mixing Curing_Agent Curing Agent (2-PI or Alternative) Curing_Agent->Mixing Curing Curing (Specified Temperature & Time) Mixing->Curing Thermal Thermal Analysis Curing->Thermal Mechanical Mechanical Testing Curing->Mechanical DSC DSC (Curing Profile, Tg) Thermal->DSC TGA TGA (Thermal Stability) Thermal->TGA Tensile Tensile Test (ASTM D638) Mechanical->Tensile Flexural Flexural Test (ASTM D790) Mechanical->Flexural

References

Safety Operating Guide

Proper Disposal of 2-Phenylimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-phenylimidazole is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, in line with established safety protocols.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield are essential.[2]

  • Lab Coat: A full-length lab coat should be worn.

  • Respiratory Protection: In case of dust or aerosols, use a NIOSH/MSHA approved respirator.[2]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
Melting Point 141 - 148 °C (285.8 - 298.4 °F)[2]
Boiling Point 340 °C (644 °F) at 760 mmHg[2]
Flash Point 200 °C (392 °F)
GHS Hazard Classification Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2A, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory tract irritation)
NFPA 704 Rating Health: 2, Flammability: 1, Instability: 0

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as a hazardous waste stream. The following protocol outlines the necessary steps for its proper disposal.

Experimental Protocol: Waste Classification and Disposal

  • Hazardous Waste Determination:

    • This compound is not a listed hazardous waste under the EPA's F, K, P, or U lists.

    • It must be evaluated against the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.

      • Ignitability (D001): The flash point of 200°C (392°F) is above the 140°F threshold, so it is not an ignitable hazardous waste.

      • Corrosivity (D002): There is no evidence to suggest this compound is corrosive.

      • Reactivity (D003): this compound is stable under normal conditions and does not exhibit reactive hazardous waste characteristics.

  • Waste Segregation and Collection:

    • Collect all this compound waste, including contaminated materials like gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

    • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic").

    • Include the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • Ensure the storage area is well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • The final disposal method will likely be incineration at a permitted facility.

Emergency Procedures

  • Spills: In the event of a spill, evacuate the area if necessary. Wearing appropriate PPE, sweep up the solid material and place it in a designated hazardous waste container. Avoid generating dust.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, call a poison control center or doctor immediately.

    • Inhalation: Move the person to fresh air.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Container Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Collect this compound Waste in a Designated Container PPE->Collect Segregate Do Not Mix with Incompatible Waste Collect->Segregate Label Label Container with: 'Hazardous Waste' 'this compound' 'Toxic' & Date Segregate->Label Store Store in a Secure, Well-Ventilated Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Dispose Dispose via Licensed Hazardous Waste Contractor ContactEHS->Dispose

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for 2-Phenylimidazole

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid chemical that can cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over safety glasses when there is a risk of splashing.Protects against dust particles and potential splashes of solutions containing this compound, which can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Disposable nitrile gloves offer good protection against incidental contact. For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.Prevents skin irritation and absorption.[1] Since specific glove permeation data for this compound is not readily available, selecting gloves with broad chemical resistance is a prudent measure.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin from accidental contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if handling large quantities of the solid, if dust is generated, or if working in a poorly ventilated area.[1]Minimizes the risk of respiratory tract irritation from inhaling dust particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle solid this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, a certified chemical fume hood is required.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Work Area: Keep the work area clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.

2. Handling Solid this compound:

  • Weighing: Tare a tared container within the fume hood. Carefully add the desired amount of this compound to the container, avoiding the creation of dust.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that could aerosolize the powder.

3. Preparing Solutions:

  • Solvent Addition: When dissolving, add the solvent to the container with the pre-weighed this compound. This should also be done in a fume hood.

  • Mixing: Cap the container securely before mixing or sonicating to ensure the solid is fully dissolved.

4. Post-Handling:

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Handling_Workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid prep_workspace->weigh transfer Transfer Solid weigh->transfer dissolve Prepare Solution (if applicable) transfer->dissolve decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Treat all this compound waste as hazardous waste.

Waste Segregation and Collection:

Waste TypeCollection ProcedureContainer Labeling
Solid Waste Collect un-used this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, bench paper) in a dedicated, sealable, and clearly labeled hazardous waste container."Hazardous Waste," "this compound," and any other relevant hazard information.
Liquid Waste Collect solutions containing this compound in a separate, sealed, and compatible hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines."Hazardous Waste," "this compound Solution," list of solvents and approximate concentrations, and relevant hazard information.
Sharps Waste Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container."Sharps," "Hazardous Waste," and "this compound Contamination."

Disposal Protocol:

  • Collection: Collect waste at the point of generation in the appropriate, labeled containers.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Disposal_Plan Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Disposal solid_waste Solid Waste (Unused chemical, contaminated PPE) collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Solutions) collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: A logical flow for the proper disposal of this compound waste.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess: Evaluate the extent of the spill and refer to your laboratory's specific spill cleanup procedures.

  • Cleanup (for small, manageable spills):

    • Don appropriate PPE, including a respirator if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.

In Case of Exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

By adhering to these safety protocols, you can minimize the risks associated with handling this compound and contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylimidazole
Reactant of Route 2
Reactant of Route 2
2-Phenylimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.